molecular formula C13H13NO B1349954 4-(2-Methoxyphenyl)aniline CAS No. 263901-48-0

4-(2-Methoxyphenyl)aniline

Cat. No.: B1349954
CAS No.: 263901-48-0
M. Wt: 199.25 g/mol
InChI Key: VPUUSIRSYXBBJA-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)aniline is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUUSIRSYXBBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374843
Record name 4-(2-Methoxyphenyl)aniline
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263901-48-0
Record name 4-(2-Methoxyphenyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'-Methoxybiphenyl-4-yl)amine hydrochloride
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Foundational & Exploratory

"synthesis of 4-(2-methoxyphenyl)aniline experimental procedure"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a common and effective experimental procedure for the synthesis of 4-(2-methoxyphenyl)aniline, a key intermediate in the development of various pharmaceuticals and functional materials. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, which is widely utilized for the formation of carbon-carbon bonds.[1][2]

Reaction Principle: The Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound, in this case, 2-methoxyphenylboronic acid, with an organohalide, 4-bromoaniline.[1][3] The reaction is typically facilitated by a palladium catalyst and a base in a suitable solvent system.[1][3]

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three fundamental steps:[1][3][4]

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromoaniline) to form a palladium(II) complex.[1][3]

  • Transmetalation: The organoboron compound (2-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[1]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, this compound, regenerating the palladium(0) catalyst for the next cycle.[1][4]

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

2.1 Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-BromoanilineC₆H₆BrN172.021.0172 mg
2-Methoxyphenylboronic AcidC₇H₉BO₃151.961.2182 mg
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.520.03 (3 mol%)6.7 mg
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.06 (6 mol%)15.7 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0276 mg
1,4-DioxaneC₄H₈O₂88.11-15 mL
Water (degassed)H₂O18.02-5 mL

2.2 Equipment

  • 100 mL round-bottom flask or Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

2.3 Procedure

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (3 mol%), triphenylphosphine (6 mol%), and potassium carbonate (2.0 mmol).[1][5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[1][5]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (15 mL) and water (5 mL) to the flask.[1]

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 90 °C and maintain this temperature for 12-24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.[4][5]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterValueReference/Notes
Reactants
4-Bromoaniline1.0 mmolLimiting Reagent
2-Methoxyphenylboronic Acid1.2 mmol1.2 equivalents
Catalyst & Ligand
Palladium(II) Acetate3 mol%
Triphenylphosphine6 mol%
Base
Potassium Carbonate2.0 mmol2.0 equivalents
Reaction Conditions
Temperature90 °C
Reaction Time12-24 hours
Product
Theoretical Yield199 mgBased on 1.0 mmol of 4-bromoaniline
Expected Yield70-90%Representative yields for similar reactions
Purity>95%After column chromatography

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical steps involved in the Suzuki-Miyaura coupling.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Bromoaniline 2-Methoxyphenylboronic Acid K₂CO₃ B Add Catalyst System: Pd(OAc)₂ PPh₃ A->B C Add Degassed Solvents: 1,4-Dioxane Water B->C D Establish Inert Atmosphere (Argon/Nitrogen) C->D E Heat to 90 °C (12-24 hours) D->E F Cool to Room Temp E->F G Extraction with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product This compound (Ar-Ar') PdII_Biaryl->Product ArX 4-Bromoaniline (Ar-X) ArX->PdII_Aryl ArBOH 2-Methoxyphenylboronic Acid (Ar'-B(OH)₂) + Base ArBOH->PdII_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Analysis of 4-(2-Methoxyphenyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic amine 4-(2-methoxyphenyl)aniline, also known as 2'-methoxybiphenyl-4-amine. This compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is crucial for its application in novel synthesis and development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppmAssignment
Data not available-

Note: Specific experimental data for this compound was not available in the public domain at the time of this publication. The tables are provided as a template for expected data.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available--

Note: Expected characteristic peaks would include N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O stretching vibrations.

Table 3: Mass Spectrometry (MS) Data
m/z RatioRelative Intensity (%)Assignment
Data not available--

Note: The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C₁₃H₁₃NO, 199.25 g/mol ).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard procedures and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to encompass the expected range for aromatic and aliphatic carbons (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). For GC-MS analysis, the sample is first vaporized and passed through a gas chromatography column.

  • Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data (e.g., Time-of-Flight - TOF, or Orbitrap).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

    • The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_reporting Final Reporting Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Guide / Publication Purity_Assessment->Report

Caption: Workflow for the spectroscopic characterization of this compound.

This guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. While specific experimental data is pending public availability, the provided protocols and structural information offer a robust framework for its analysis.

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyphenyl)aniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its development and application, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME) in drug design, as well as its processing characteristics in materials science.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While specific experimental data for this compound is limited in publicly available literature, this document compiles predicted data and presents detailed, standardized experimental protocols for the determination of these crucial parameters. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported. The following table summarizes computed properties for a structurally related isomer, 4-methoxy-2-methyl-N-phenylaniline, which can serve as an illustrative reference point. These values are computationally derived and should be confirmed by experimental measurement.[1]

PropertyValueSource
Molecular Formula C₁₄H₁₅NOPubChem[1]
Molecular Weight 213.27 g/mol PubChem[1]
XLogP3 3.9PubChem (Computed)
Hydrogen Bond Donors 1PubChem (Computed)
Hydrogen Bond Acceptors 2PubChem (Computed)

Synthesis and Characterization Workflow

The synthesis of diarylamines like this compound can be efficiently achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a state-of-the-art method for the formation of carbon-nitrogen (C-N) bonds.[2][3]

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

A plausible synthetic route involves the palladium-catalyzed coupling of 2-bromoanisole with 4-aminobiphenyl. The general workflow for synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization start Reactants: 2-Bromoanisole 4-Aminobiphenyl reaction Buchwald-Hartwig Amination in Toluene start->reaction catalyst Catalyst System: Pd(OAc)₂ Phosphine Ligand (e.g., BINAP) catalyst->reaction base Base: NaOtBu or Cs₂CO₃ base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product: This compound purification->product mp Melting Point Determination product->mp bp Boiling Point Determination product->bp sol Solubility Assessment product->sol pka pKa Determination product->pka logp LogP Measurement product->logp

Caption: General workflow for the synthesis and physicochemical characterization.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[4]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a glass capillary tube is dipped into the powder, and the tube is tapped gently to pack the sample into the closed end to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating oil bath).

  • Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Methodology: Micro Boiling Point (Capillary Method)

  • Sample Preparation: A few milliliters of the liquid compound are placed into a small test tube (fusion tube).

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated gently in a heating bath (e.g., Thiele tube or aluminum block).[6] As the liquid heats, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. The heat source is then removed.

  • Data Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Solubility provides insights into the polarity and functional groups present in a molecule. A hierarchical testing procedure is typically employed.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: Approximately 30 mg of the compound is placed into a small test tube.

  • Solvent Addition: 1 mL of the solvent is added. The tube is agitated vigorously for several minutes.

  • Observation: The compound is classified as "soluble" if it dissolves completely. If not, it is "insoluble" or "partially soluble".[8]

  • Testing Hierarchy:

    • Water: Test for solubility. If soluble, test the solution's pH with litmus paper to identify acidic or basic properties.

    • 5% aq. HCl: If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic functional group, such as an amine.

    • 5% aq. NaOH: If insoluble in water and acid, test in 5% NaOH. Solubility suggests an acidic functional group (e.g., phenol).

    • 5% aq. NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. Solubility indicates a strongly acidic group (e.g., carboxylic acid). Phenols are typically not soluble in sodium bicarbonate.

    • Concentrated H₂SO₄: If insoluble in all the above, test in cold, concentrated sulfuric acid. Solubility may indicate the presence of a neutral compound containing oxygen, nitrogen, or sulfur.

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise, known concentration of the amine is dissolved in deionized water or a suitable co-solvent if water solubility is low.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

  • Data Acquisition: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from this curve. It corresponds to the pH at the half-equivalence point, where exactly half of the amine has been protonated.

LogP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is defined as the ratio of the concentration of the neutral compound in a biphasic system of n-octanol and water at equilibrium.[9]

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol. For ionizable compounds, the aqueous phase should be buffered to a pH where the compound is predominantly in its neutral form (typically pH 7.4 for physiological relevance).[10]

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

  • Equilibration: The funnel is shaken vigorously to facilitate partitioning and then allowed to stand undisturbed until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase (n-octanol and aqueous) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Biological Context: Relevance in Drug Discovery

Derivatives of methoxy-substituted anilines have shown significant biological activity, often by interacting with key signaling pathways implicated in disease. For instance, many aniline derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are critical drivers of cancer cell proliferation and angiogenesis.

Generalized RTK Signaling Pathway and Inhibition

The diagram below illustrates a simplified signaling cascade initiated by an RTK and the point of intervention for a typical kinase inhibitor.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) P1 Signal Transduction (e.g., Ras/Raf/MEK/ERK) RTK->P1 Phosphorylates P2 Downstream Effects P1->P2 P3 Cell Proliferation, Angiogenesis, Survival P2->P3 Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor Aniline Derivative (Kinase Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

Caption: Generalized RTK signaling pathway and mechanism of inhibition.

References

"4-(2-methoxyphenyl)aniline CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-methoxyphenyl)aniline, a significant chemical intermediate in various scientific fields. This document details its chemical identity, molecular structure, physicochemical properties, synthesis methodologies, and its role in the development of therapeutic agents.

Core Chemical Information

CAS Number: 263901-48-0[1][2][3][4][5][6]

Molecular Structure:

Molecular structure of this compound
Figure 1: 2D structure of this compound.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]
Appearance Colorless to Orange Viscous LiquidVendor Data
Purity ≥97%Vendor Data

Synthesis Protocols

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These methods offer high efficiency and good functional group tolerance.

Proposed Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of this compound via a Suzuki-Miyaura coupling reaction between 2-bromoanisole and 4-aminophenylboronic acid.

Reaction Scheme:

Experimental Protocol:

  • Reactant Preparation: In a reaction vessel, combine 2-bromoanisole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (in a 4:1:1 ratio). Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Proposed Synthesis via Buchwald-Hartwig Amination

This protocol outlines a potential synthesis of this compound using a Buchwald-Hartwig amination reaction between 4-bromoaniline and 2-methoxyanisole.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Reactant Addition: Add 4-bromoaniline (1.0 eq) and 2-methoxyanisole (1.2 eq) to the tube.

  • Solvent and Degassing: Add anhydrous toluene as the solvent. Seal the tube and thoroughly degas the mixture by several cycles of vacuum and backfilling with an inert gas.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 18-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the final product.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of more complex molecules with significant biological activities.

Role in the Synthesis of RNase H Inhibitors

A notable application of this compound is its use as a reactant in the synthesis of 3-hydroxypyrimidine-2,4-diones, which have been identified as selective inhibitors of Ribonuclease H (RNase H)[1]. RNase H is an essential enzyme for the replication of retroviruses like HIV, making it a key target for antiviral drug development[7][8].

Signaling Pathway of RNase H in HIV Replication

The diagram below illustrates the role of RNase H in the reverse transcription process of HIV, which is the target of inhibitors derived from this compound.

RNaseH_Inhibition Figure 2: HIV Reverse Transcription and RNase H Inhibition Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Binds to RNA_DNA_Hybrid RNA-DNA Hybrid RT->RNA_DNA_Hybrid Synthesizes RNase_H RNase H Domain of RT RNA_DNA_Hybrid->RNase_H Substrate for ssDNA Single-Stranded DNA (-) RNase_H->ssDNA Degrades RNA strand to yield dsDNA Double-Stranded Viral DNA ssDNA->dsDNA Template for (+) strand synthesis Integration Integration into Host Genome dsDNA->Integration Inhibitor RNase H Inhibitor (derived from this compound) Inhibitor->RNase_H Inhibits Synthesis_Workflow Figure 3: General Synthesis Workflow Start Starting Materials (e.g., 2-bromoanisole, 4-aminophenylboronic acid) Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product This compound Purification->Product Derivatization Further Derivatization Product->Derivatization Final_Compound Bioactive Compound (e.g., RNase H Inhibitor) Derivatization->Final_Compound Biological_Evaluation_Workflow Figure 4: Biological Evaluation Workflow Compound Synthesized Derivative In_Vitro In Vitro Assays (e.g., Enzyme Inhibition Assay) Compound->In_Vitro Cell_Based Cell-Based Assays (e.g., Antiviral Activity) In_Vitro->Cell_Based SAR Structure-Activity Relationship (SAR) Studies Cell_Based->SAR SAR->Compound Feedback for new derivatives Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

An In-depth Technical Guide to the Reactivity and Stability of 4-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-(2-methoxyphenyl)aniline, a biphenylamine derivative with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and characteristic reactions, with a focus on providing actionable data and experimental protocols for laboratory use. Stability under various conditions and predicted metabolic pathways are also discussed to inform its handling, storage, and potential biological implications.

Introduction

This compound, also known as 4-amino-2'-methoxybiphenyl, belongs to the class of biphenylamine compounds. This structural motif is of significant interest in drug discovery and materials science due to its presence in various biologically active molecules and its utility as a scaffold for the synthesis of complex organic structures. The electronic properties of the biphenyl system, coupled with the influence of the amino and methoxy substituents, dictate the molecule's reactivity and stability. This guide aims to consolidate the available information on this compound to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. The lack of extensive experimental data in the public domain for some properties necessitates the inclusion of predicted values, which are useful for estimation purposes.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
CAS Number 263901-48-0[1]
Appearance White crystalline solid[2]
Melting Point 85-89 °C (for 2-amino-4-methoxybiphenyl)[2]
Boiling Point Not available
Solubility Soluble in non-polar solvents (e.g., ether, alcohol); insoluble in water.[2]
pKa (predicted) Not available

Synthesis of this compound

The primary synthetic routes to this compound involve modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The two most prominent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of a 4-haloaniline with 2-methoxyphenylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-Haloaniline (X = Br, I) p1 This compound r1->p1 r2 2-Methoxyphenylboronic acid r2->p1 reagent1 Pd Catalyst (e.g., Pd(PPh₃)₄) reagent2 Base (e.g., K₂CO₃, Cs₂CO₃) reagent3 Solvent (e.g., Dioxane/H₂O)

Figure 1: General scheme for the Suzuki-Miyaura synthesis.

Experimental Protocol (General): [3][4][5][6][7][8]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-haloaniline (1.0 equiv.), 2-methoxyphenylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the required time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming carbon-nitrogen bonds.[9][10] This can be achieved by coupling aniline with a 2-haloanisole or by coupling a 4-halo-2'-methoxybiphenyl with an amine source.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 Aniline p1 This compound r1->p1 r2 2-Haloanisole (X = Br, I) r2->p1 reagent1 Pd Precatalyst (e.g., Pd₂(dba)₃) reagent2 Ligand (e.g., XantPhos) reagent3 Base (e.g., NaOtBu) reagent4 Solvent (e.g., Toluene)

Figure 2: General scheme for the Buchwald-Hartwig synthesis.

Experimental Protocol (General): [6][9][10][11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the 2-haloanisole (1.0 equiv.) and aniline (1.0-1.2 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Reactivity of this compound

The reactivity of this compound is governed by the nucleophilic amino group and the electron-rich aromatic rings. The methoxy group at the 2'-position can also influence reactivity through steric and electronic effects.

Reactions at the Amino Group

The primary amine functionality is a key site for various chemical transformations.

  • Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for protecting the amine or for synthesizing amide-containing target molecules.

  • Alkylation: N-alkylation can be achieved using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently converted to a wide range of functional groups (e.g., -OH, -X, -CN).

  • Oxidation: Aromatic amines are susceptible to oxidation. Strong oxidizing agents can lead to the formation of colored polymeric products. Milder, controlled oxidation can yield nitroso or nitro compounds. The oxidation of substituted anilines can also generate N-aryl nitrenoid intermediates, which can undergo intramolecular C-N bond formation to construct N-heterocycles.

Electrophilic Aromatic Substitution

The amino and methoxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The positions ortho and para to the amino group on the aniline ring are highly activated. The methoxy group similarly activates the other aromatic ring. The precise regioselectivity of substitution will depend on the specific electrophile and reaction conditions, with steric hindrance from the biphenyl twist playing a role.

  • Halogenation: Bromination or chlorination will readily occur on the activated rings, likely at the positions ortho to the amino group.

  • Nitration: Nitration can occur on the activated rings, but the reaction must be carefully controlled as the amino group is sensitive to the acidic and oxidizing conditions. Protection of the amine as an acetamide is often necessary before nitration.

Stability and Degradation

The stability of this compound is an important consideration for its storage, handling, and application.

  • Thermal Stability: Biphenylamines are generally thermally stable. However, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation.

  • Photolytic Stability: Aromatic amines can be susceptible to photolytic degradation. Exposure to UV light may lead to the formation of colored degradation products through radical-mediated pathways. It is advisable to store the compound in amber vials, protected from light.

  • Oxidative Stability: As with many anilines, this compound is prone to air oxidation, which can result in the formation of colored impurities. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its purity over time.

Predicted Metabolic Pathways and Biological Implications

Based on studies of the related compound 4-aminobiphenyl, it can be predicted that this compound may undergo metabolic activation in vivo. This process typically involves N-oxidation by cytochrome P450 enzymes to form an N-hydroxyarylamine. This metabolite can be further activated, for example by O-acetylation, to form a reactive species that can form adducts with DNA. This pathway is a known mechanism of genotoxicity for many aromatic amines.

Metabolic_Activation cluster_pathway Predicted Metabolic Activation A This compound B N-Hydroxy-4-(2-methoxyphenyl)aniline A->B CYP450 (N-oxidation) C Reactive Electrophile B->C O-Acetylation D DNA Adducts C->D Reaction with DNA

Figure 3: Predicted metabolic activation pathway.

Conclusion

This compound is a versatile building block with significant potential in synthetic chemistry. Its synthesis is readily achievable through modern cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of this compound is dominated by its nucleophilic amino group and the electron-rich nature of its aromatic rings, allowing for a wide range of functionalization reactions. While generally stable, precautions should be taken to protect it from air, light, and high temperatures to prevent degradation. The potential for metabolic activation to genotoxic species warrants careful handling and consideration in biological applications. This guide provides a foundational understanding of the chemical properties of this compound to aid researchers in its effective utilization.

References

An In-depth Technical Guide on the Solubility of 4-(2-methoxyphenyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-methoxyphenyl)aniline. Due to the absence of specific quantitative solubility data in publicly available literature for this compound, this document outlines the expected solubility based on the known behavior of structurally similar aromatic amines and provides a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound

This compound, a substituted aromatic amine, possesses a molecular structure that suggests its potential for a range of applications in chemical synthesis and materials science. A critical physicochemical property governing its utility is its solubility in organic solvents, which influences reaction kinetics, purification methods such as recrystallization, and formulation development. This guide addresses this key parameter by providing a framework for its experimental determination.

Expected Solubility Profile

Based on the general principles of solubility, where "like dissolves like," and the observed solubility of analogous compounds such as aniline and other methoxy-substituted anilines, a qualitative solubility profile for this compound can be anticipated. Aromatic amines typically exhibit good solubility in a variety of organic solvents.[1][2] The presence of both a polar amine group and a largely nonpolar aromatic structure allows for interactions with a range of solvent polarities.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Highly SolubleThese solvents are strong hydrogen bond acceptors and have high polarity, which should effectively solvate both the amine and aromatic portions of the molecule.[3]
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThe amine group can participate in hydrogen bonding with the solvent, while the aromatic rings will have favorable interactions with the alkyl portion of the alcohols.
Ketones Acetone, 2-ButanoneSolubleThe polarity of the ketone carbonyl group can interact with the amine group, and the overall solvent environment is suitable for dissolving aromatic compounds.[1][4]
Esters Ethyl AcetateSolubleEthyl acetate provides a moderately polar environment that can accommodate both the polar and nonpolar features of the aniline derivative.[1][4]
Chlorinated Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with aromatic and amine functionalities.
Aromatic Toluene, BenzeneModerately to Sparingly SolubleThe nonpolar aromatic rings of the solute will interact favorably with the aromatic solvent, though the polar amine group may limit high solubility.[4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleThe ether oxygen can act as a hydrogen bond acceptor for the amine group, and the nonpolar body of the ether is compatible with the aromatic structure.
Nonpolar Hexane, HeptaneSparingly Soluble to InsolubleThe significant polarity of the amine group is unlikely to be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents.

Note: This table represents expected qualitative solubility. Actual quantitative solubility must be determined experimentally.

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[1][4][5]

3.1. Principle

An excess amount of the solid solute, this compound, is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the solution to reach equilibrium, creating a saturated solution with undissolved solid remaining. The concentration of the solute in the saturated supernatant is then determined analytically.

3.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable sealed containers

3.3. Step-by-Step Procedure

  • Preparation:

    • Accurately weigh an excess amount of this compound and place it into a series of vials, one for each solvent to be tested. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.

    • Using a calibrated pipette, add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 298.15 K, 310.15 K).

    • Agitate the mixtures at a constant rate. The time required to reach equilibrium can vary and should be determined preliminarily (typically 24-72 hours). Equilibrium is reached when the concentration of the solute in solution does not change over successive time points.[5]

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the calibrated range of the analytical instrument.

    • Accurately record the dilution factor.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G prep Preparation - Weigh excess solute - Add known volume of solvent equil Equilibration - Agitate at constant temperature - Allow to reach equilibrium prep->equil settle Settling - Cease agitation - Allow solid to sediment equil->settle sample Sampling & Filtration - Withdraw supernatant - Filter to remove solid settle->sample dilute Dilution - Dilute sample to known volume sample->dilute analyze Analysis - HPLC or UV-Vis measurement - Use calibration curve dilute->analyze calc Calculation - Determine saturated concentration - Express solubility in desired units analyze->calc result Quantitative Solubility Data calc->result

Caption: Workflow for the isothermal saturation method.

Conclusion

References

Quantum Chemical Blueprint for 4-(2-methoxyphenyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Computational Methodologies and Spectroscopic Analysis for a Promising Pharmaceutical Scaffold

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2-methoxyphenyl)aniline. This molecule, possessing a versatile biphenyl amine scaffold with a strategic methoxy substitution, is of significant interest to researchers in drug discovery and materials science. This document outlines the theoretical framework, computational protocols, and expected outcomes from such studies, offering a roadmap for scientists and professionals in the field.

Introduction to the Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods allow for the accurate prediction of molecular properties, providing insights that complement and guide experimental work. For a molecule like this compound, DFT calculations can be employed to determine its three-dimensional structure, vibrational modes (correlating to infrared and Raman spectra), electronic transitions (correlating to UV-Vis spectra), and reactivity parameters. This in silico approach is crucial for understanding the molecule's behavior at a sub-atomic level, which is fundamental for its application in drug design and materials engineering.

Computational Methodology: A Practical Workflow

A robust computational study of this compound typically follows a well-defined workflow. The choice of computational method and basis set is critical for obtaining accurate results. A widely accepted and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with a Pople-style basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

The general workflow for these calculations is depicted below:

G Computational Workflow for this compound A Molecular Structure Input (SMILES or 2D Sketch) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Electronic Structure Analysis (HOMO-LUMO, MEP) B->D F Natural Bond Orbital (NBO) Analysis (Charge Distribution, Hyperconjugative Interactions) B->F G Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) B->G E Spectroscopic Prediction (IR, Raman, UV-Vis) C->E

Caption: A typical workflow for quantum chemical calculations on this compound.

Key Theoretical Data and Interpretation

The quantum chemical calculations yield a wealth of quantitative data that can be systematically analyzed. Below is a summary of the key parameters and their significance.

Optimized Geometrical Parameters

The initial step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which minimizes the energy of the structure. The resulting bond lengths and bond angles provide a foundational understanding of the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Predicted Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C-N (Aniline) ~1.40
C-C (Inter-ring) ~1.48
C-O (Methoxy) ~1.37
N-H ~1.01
Bond Angle (°) C-N-C ~120
C-C-C (Aromatic) ~120
C-O-C ~118

| Dihedral Angle (°) | C-C-C-C (Inter-ring twist) | ~30-40 |

Note: These are expected values based on similar structures. Actual calculated values would be inserted here.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectrum. The calculated frequencies can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Aniline -NH₂ ~3400-3500
C-H Stretch (Aromatic) Phenyl Rings ~3000-3100
C=C Stretch (Aromatic) Phenyl Rings ~1500-1600
C-N Stretch Aniline ~1250-1350

| C-O Stretch | Methoxy | ~1200-1300 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Table 3: Predicted Electronic Properties of this compound (Illustrative)

Parameter Predicted Value (eV)
HOMO Energy ~ -5.5
LUMO Energy ~ -0.5

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In drug design, MEP maps can help predict how a molecule might interact with a biological target. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating these as sites for hydrogen bonding interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It calculates the charges on individual atoms (Mulliken or NBO charges) and quantifies the stabilizing interactions between filled and vacant orbitals, known as hyperconjugative interactions. This analysis can provide deeper insights into the electronic delocalization and intramolecular interactions that influence the molecule's properties.

Table 4: Predicted NBO Charges on Key Atoms of this compound (Illustrative)

Atom Predicted NBO Charge (e)
N (Aniline) ~ -0.8
O (Methoxy) ~ -0.6
C (attached to N) ~ +0.2

| C (attached to O) | ~ +0.4 |

Experimental Protocols for Validation

While quantum chemical calculations provide powerful predictions, experimental validation is crucial. The following are key experimental techniques that can be used to validate the computational results for this compound.

Spectroscopic Analysis
  • FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra can be recorded and compared with the calculated frequencies. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

  • UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be compared with the absorption maxima observed in the experimental UV-Vis spectrum. The solvent used in the experiment should also be modeled in the calculations for accurate comparison.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental NMR data.

X-ray Crystallography

If a single crystal of this compound can be obtained, X-ray diffraction analysis will provide the most accurate experimental determination of its solid-state structure. The experimentally determined bond lengths, bond angles, and dihedral angles can be directly compared with the optimized geometry from the DFT calculations.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological systems is paramount. While this guide focuses on the intrinsic properties of the molecule, these properties are the foundation for its potential biological activity. For instance, its ability to act as a hydrogen bond donor and acceptor, as predicted by MEP analysis, is critical for its interaction with protein targets.

The logical relationship between the calculated properties and the potential for biological interaction can be visualized as follows:

G From Molecular Properties to Biological Interaction A Quantum Chemical Calculations B Molecular Properties (Geometry, Electronics, Vibrations) A->B C Pharmacophore Features (H-bond donors/acceptors, aromatic rings) B->C D Molecular Docking Simulations C->D E Predicted Binding Affinity & Pose D->E F Biological Activity (e.g., Enzyme Inhibition) E->F

Caption: The logical progression from calculated molecular properties to predicted biological activity.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to characterizing novel molecules like this compound. By leveraging DFT and related methods, researchers can gain a detailed understanding of its structural, electronic, and spectroscopic properties. This theoretical foundation is invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, for the rational design of new drugs and materials. This guide provides a framework for conducting and interpreting such computational studies, empowering researchers to unlock the full potential of this promising chemical entity.

A Guide to the Crystal Structure Analysis of 4-(2-methoxyphenyl)aniline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodological approach for the synthesis, characterization, and single-crystal X-ray diffraction analysis of 4-(2-methoxyphenyl)aniline. While a published crystal structure for this specific molecule is not currently available in open literature, this document serves as a detailed roadmap for researchers aiming to perform such an analysis. The protocols described herein are based on established best practices for small organic molecules and data from structurally related aniline derivatives. This guide covers the synthesis and purification, crystallization techniques, and a full suite of analytical methods including spectroscopic and thermal analyses, culminating in the elucidation of its three-dimensional structure. The resulting data would be invaluable for understanding its structure-property relationships, which is critical for applications in medicinal chemistry and materials science.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical development and materials science due to its structural motifs. The presence of a flexible methoxy group and a hydrogen-bonding aniline moiety suggests the possibility of interesting intermolecular interactions that can influence its solid-state properties. A definitive crystal structure analysis is paramount to understanding these properties.

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[1][2] This information is crucial for rational drug design, polymorphism studies, and the development of new materials.

This whitepaper presents a hypothetical but detailed workflow for the complete crystal structure analysis of this compound, from initial synthesis to final structural elucidation.

Experimental Protocols

Synthesis and Purification

A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of 2-methoxyphenylboronic acid with 4-bromoaniline in the presence of a palladium catalyst and a suitable base.

Protocol:

  • To a reaction flask, add 4-bromoaniline (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Add a solvent mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization

Obtaining high-quality single crystals is the most critical step for a successful XRD analysis.[3] Several methods should be attempted to find the optimal crystallization conditions.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a vial covered with a perforated lid. Allow the solvent to evaporate slowly at room temperature.[4]

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform). Place this vial inside a larger sealed container with a more volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[4]

  • Solvent Layering: Create a layered system with a solution of the compound in a dense solvent (e.g., dichloromethane) at the bottom and a less dense anti-solvent (e.g., hexane) carefully layered on top. Crystals may form at the interface.[4]

Spectroscopic and Thermal Characterization

Prior to XRD analysis, the bulk material should be characterized to confirm its identity and purity.[5]

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in a deuterated solvent like CDCl₃ or DMSO-d₆.[5] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. N-H protons of primary amines often appear as broad signals.[6][7] The ¹³C NMR spectrum will confirm the number of unique carbon environments.

2.3.2. Infrared (IR) Spectroscopy

  • FTIR Analysis: The IR spectrum, typically recorded using a KBr pellet, should show characteristic N-H stretching vibrations for a primary amine around 3300-3500 cm⁻¹.[6][7] Other expected bands include C-H stretching for the aromatic rings and the methoxy group, C=C aromatic ring stretches, and C-O stretching for the methoxy ether linkage.

2.3.3. Mass Spectrometry (MS)

  • MS Analysis: Mass spectrometry will be used to determine the molecular weight of the compound. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8]

2.3.4. Thermal Analysis

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA provides information on the thermal stability and decomposition profile of the compound, while DSC can determine the melting point and detect any phase transitions.[5][9] A typical procedure involves heating 5-10 mg of the sample in an inert atmosphere at a rate of 10 °C/min.[5]

Single-Crystal X-ray Diffraction (XRD) Analysis

Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[10]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to achieve the best fit with the experimental data.[3]

Data Presentation

The results of the crystal structure analysis and characterization would be presented in a clear and concise format.

Spectroscopic and Thermal Data (Hypothetical)
Technique Expected Observations
¹H NMR Signals in the aromatic region (approx. 6.8-7.5 ppm), a singlet for the methoxy group (approx. 3.8 ppm), and a broad singlet for the NH₂ protons.[11]
¹³C NMR Resonances for the 13 unique carbon atoms in the molecule, with aromatic carbons appearing between 110-160 ppm.[11]
IR (cm⁻¹) N-H stretches (~3400, ~3300), C-H aromatic (~3100-3000), C-H aliphatic (~2950), C=C aromatic (~1600, ~1500), C-O stretch (~1250).[6]
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of C₁₃H₁₃NO (199.25 g/mol ).
DSC An endothermic peak corresponding to the melting point of the crystalline solid.[9]
TGA A thermogram showing the temperature at which the compound begins to decompose.[12]
Crystallographic Data (Representative)

The following table contains representative crystallographic data based on similar aniline derivatives.

Parameter Example Value
Chemical Formula C₁₃H₁₃NO
Formula Weight 199.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Volume (ų) 1025
Z 4
Calculated Density (g/cm³) 1.29
R-factor (%) < 5

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallization Crystallization cluster_xrd X-Ray Diffraction synthesis Suzuki Coupling: 4-Bromoaniline + 2-Methoxyphenylboronic Acid workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms thermal Thermal Analysis (TGA/DSC) purification->thermal crystallization Crystallization Trials: - Slow Evaporation - Vapor Diffusion purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection xrd_data XRD Data Collection crystal_selection->xrd_data structure_solution Structure Solution & Refinement xrd_data->structure_solution final_structure Final Crystal Structure & Data Analysis structure_solution->final_structure

References

"potential biological activities of 4-(2-methoxyphenyl)aniline derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of 4-(2-Methoxyphenyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs targeting a wide array of diseases. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of these compounds, with a focus on their anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory properties.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives often involves multi-step reaction sequences. Common strategies include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the core diarylamine structure. Subsequent modifications can be introduced to tailor the molecule for specific biological targets.

General Synthesis of 2,6-disubstituted Pyrazine Derivatives

A prevalent method for creating potent kinase inhibitors involves the synthesis of 2,6-disubstituted pyrazines.

Experimental Protocol:

  • Buchwald Amination: A key step involves the reaction of an intermediate, such as a halogenated pyrazine, with 2-methoxy-5-nitroaniline using a palladium catalyst to afford the nitro-intermediate. This reaction is typically carried out in a 45–55% yield.

  • Nitro Group Reduction: The resulting nitro compound is then reduced to the corresponding aniline. A common method employs iron (Fe) powder and ammonium chloride (NH₄Cl) in a suitable solvent.

  • Further Modification: The newly formed aniline can undergo further reactions, such as reductive amination. For instance, reaction with acetone can yield isopropyl aniline derivatives. Saponification may follow to yield the final acid product.

Synthetic_and_Evaluation_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Starting_Materials Aniline & Pyrazine Intermediates Chemical_Synthesis Buchwald Amination, Nitro Reduction, Reductive Amination Starting_Materials->Chemical_Synthesis Purification Column Chromatography Chemical_Synthesis->Purification Characterization NMR, IR, MS Purification->Characterization Compound_Library Derivative Library Characterization->Compound_Library In_Vitro_Assays Cytotoxicity (MTT) Enzyme Inhibition Antimicrobial (MIC) Compound_Library->In_Vitro_Assays Mechanism_Studies Western Blot (e.g., NF-κB, Caspases) Flow Cytometry In_Vitro_Assays->Mechanism_Studies Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Anticancer and Antitumor Activities

Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms involve the inhibition of critical enzymes in cell division and the induction of apoptosis.

Mechanism of Action: Topoisomerase II and Kinase Inhibition

A significant mode of antitumor activity for these derivatives is the inhibition of human DNA topoisomerase II, an essential enzyme for managing DNA topology during replication and transcription. Certain substituted anilines have demonstrated greater potency than the standard chemotherapeutic agent etoposide in causing protein-linked DNA breaks.

Additionally, specific derivatives act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation. For example, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivatives have been identified as potent inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), an enzyme implicated in promoting cell survival and resistance to apoptosis in numerous cancers.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these compounds have been quantified using the MTT assay, which measures cell metabolic activity. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound IDDerivative ClassTarget Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
4a 4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.11--
4d 4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.18--
4f 4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)1.94--
1 Chalcone-Quinoline HybridH1299 (Lung)1.41--
1 Chalcone-Quinoline HybridSKBR-3 (Breast)0.70Lapatinib-
General 4-AnilinoquinolinylchalconesHuh-7 (Liver)< 2.03--
General 4-AnilinoquinolinylchalconesMRC-5 (Normal Lung)> 20--

Table 1: In Vitro Anticancer Activity of this compound Derivatives.

Induction of Apoptosis

Lead compounds, such as the 4-anilinoquinolinylchalcone derivative 4a , have been shown to induce apoptosis in cancer cells. This programmed cell death is triggered by the generation of reactive oxygen species (ROS), leading to the activation of caspases 3 and 7, and a subsequent depletion of cellular ATP.

Anticancer_Mechanism Derivative 4-Anilinoquinolinylchalcone Derivative (e.g., 4a) Cancer_Cell Breast Cancer Cell (MDA-MB-231) Derivative->Cancer_Cell ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS ATP_Depletion ↓ ATP Depletion Cancer_Cell->ATP_Depletion Caspase Caspase 3/7 Activation ROS->Caspase Apoptosis Apoptosis ATP_Depletion->Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway in cancer cells by a lead derivative.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized aniline derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24-72 hours).

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. IC₅₀ values are then calculated from the dose-response curves.

Enzyme Inhibitory Activities

Beyond anticancer applications, these derivatives have shown potent and selective inhibitory effects on various other enzymes implicated in disease.

Cholinesterase and α-Glycosidase Inhibition

Derivatives such as N-benzylanilines have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, as well as α-glycosidase, a target for type 2 diabetes.

Quantitative Data: Enzyme Inhibition
Derivative ClassTarget EnzymeKᵢ Range (nM)
Bromophenols / N-benzylanilinesAcetylcholinesterase (AChE)0.13 – 14.74
Bromophenols / N-benzylanilinesButyrylcholinesterase (BChE)5.11 – 23.95
Bromophenols / N-benzylanilinesα-Glycosidase63.96 – 206.78

Table 2: Inhibition Constants (Kᵢ) for Cholinesterases and α-Glycosidase.

Antimicrobial Activity

The this compound scaffold is also a source of promising antimicrobial agents. Derivatives, including chalcones, pyrazolines, and Schiff bases, have been tested against a panel of pathogenic bacteria and fungi.

Spectrum of Activity

These compounds have shown varying degrees of effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans, Aspergillus niger).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically determined by the broth dilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassMicroorganismMIC Range (µg/mL)Standard Drugs
Pyrazoline DerivativesE. coli100 - 500Ampicillin, Gentamycin
Pyrazoline DerivativesS. aureus100 - 250Chloramphenicol
Pyrazoline DerivativesC. albicans200 - 1000Nystatin, Greseofulvin
Methoxy Amino ChalconesE. coli-Sulfamerazine
Methoxy Amino ChalconesS. aureus-Sulfadiazine
Methoxy Amino ChalconesC. albicans--

Table 3: Antimicrobial Activity of this compound Derivatives.

Experimental Protocol: Broth Dilution Method for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible turbidity or growth is observed.

Anti-inflammatory Activity

Chalcone derivatives incorporating the methoxyphenyl moiety have been identified as potent anti-inflammatory agents. Their mechanism of action is primarily linked to the suppression of key inflammatory pathways.

Mechanism: Inhibition of Inflammatory Mediators

These compounds effectively reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory response.

The underlying mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation of IκB and subsequent translocation of NF-κB to the nucleus, these derivatives inhibit the transcription of pro-inflammatory genes.

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription activates Mediators iNOS, COX-2, Cytokines Transcription->Mediators Inflammation Inflammation Mediators->Inflammation Derivative Methoxyphenyl Chalcone Derivative Derivative->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by methoxyphenyl derivatives.

Quantitative Data: Anti-inflammatory Activity
Compound IDDerivative ClassAssayIC₅₀ (µM)
2f Methoxyphenyl-based ChalconeNO Inhibition in RAW264.7 cells11.2

Table 4: In Vitro Anti-inflammatory Activity.

Conclusion

The this compound framework and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive research highlighted in this guide demonstrates their potent activities across oncology, infectious diseases, and inflammatory conditions. The well-defined structure-activity relationships and elucidated mechanisms of action provide a solid foundation for further optimization and development. For drug development professionals, this class of molecules offers a rich starting point for the design of next-generation therapeutics with improved potency, selectivity, and safety profiles. Continued exploration of this chemical space is highly warranted and promises to yield novel clinical candidates.

"literature review of 4-(2-methoxyphenyl)aniline and its analogs"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4-(2-methoxyphenyl)aniline and its analogs reveals a versatile scaffold with significant potential in drug discovery and development. These compounds have been explored for a wide range of therapeutic applications, demonstrating activities from anticancer and antiviral to enzyme inhibition. This technical guide synthesizes the current literature, focusing on the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols related to this chemical class.

The synthesis of this compound analogs often involves well-established organic chemistry reactions. The core biphenyl structure is typically assembled via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Modifications to the aniline moiety or the methoxyphenyl ring are then performed to generate a library of derivatives.

For instance, the synthesis of 2,6-disubstituted pyrazines incorporating an ortho-methoxy aniline moiety has been reported as potent inhibitors of the casein kinase 2 alpha (CSNK2A).[1] The general synthetic approach may involve an initial SNAr reaction, followed by a Suzuki coupling to introduce the desired aryl groups.[1] Another common strategy involves the reduction of a nitro group precursor, such as 4-methoxy-2-nitroaniline, to the corresponding aniline.[2][3] The synthesis of this nitro-intermediate can be achieved through the nitration of N-benzenesulfonyl-4-methoxyaniline.[2]

A generalized workflow for the synthesis and subsequent biological evaluation of these novel compounds is outlined below.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Starting Materials (e.g., 2,6-dichloropyrazine, o-methoxyaniline) reaction1 Coupling Reaction (e.g., Suzuki, Ullman) start->reaction1 intermediate Key Intermediate reaction1->intermediate reaction2 Functional Group Modification (e.g., SNAr, Reduction) intermediate->reaction2 purification Purification (e.g., Chromatography) reaction2->purification final_compound Final Analog purification->final_compound structural Structural Validation (NMR, MS, X-ray) final_compound->structural invitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) structural->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo In Vivo Studies (e.g., Mouse Models) sar->invivo lead Lead Compound Identification invivo->lead G cluster_membrane Cell Membrane cluster_inhibitor cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT PLCg PLCγ/PKC Pathway VEGFR2->PLCg inhibitor Anilino-based Inhibitor inhibitor->EGFR inhibitor->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(2-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(2-methoxyphenyl)aniline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds. The presence of both an amine and a methoxy group on the phenyl ring influences its reactivity and requires careful consideration of reaction conditions for optimal outcomes.

Core Concepts and Considerations

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[1] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[2]

When using this compound as a coupling partner, it is important to consider its electronic and steric properties. The electron-donating nature of the amine and methoxy groups can affect the oxidative addition step of the catalytic cycle. For instance, electron-rich aryl bromides can be less reactive towards oxidative addition.[3] Furthermore, the ortho-methoxy group can introduce steric hindrance, potentially impeding the approach of the palladium catalyst.[3] In cases where this compound is used as the amine component in a Buchwald-Hartwig amination (a related cross-coupling reaction), similar considerations regarding catalyst and ligand choice are crucial.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales. It is always recommended to perform a small-scale trial to determine the optimal conditions for a new reaction.

Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Halide with (2-Methoxyphenyl)aniline (as the boronic acid derivative)

This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.

Materials and Reagents:

  • Aryl Halide (e.g., 4-Bromoaniline)

  • 4-(2-methoxyphenyl)phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), 4-(2-methoxyphenyl)phenylboronic acid (1.2 eq), Palladium(II) Acetate (0.03 eq), and Triphenylphosphine (0.06 eq).

  • Reagent Addition: Add Potassium Carbonate (2.0 eq) to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes. Heat the mixture to 90 °C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol is based on the coupling of a structurally similar substituted aniline.[1]

Materials and Reagents:

  • Halogenated this compound derivative (e.g., 5-Bromo-4-(2-methoxyphenyl)aniline) (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene, 1,4-Dioxane, and Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the halogenated this compound derivative, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add Palladium(II) Acetate and Triphenylphosphine.

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene, 1,4-dioxane, and water (e.g., 3:1:1 ratio).[1]

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes before heating to 90 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for Suzuki-Miyaura couplings of substrates similar to this compound. Actual results may vary depending on the specific reactants.

Table 1: Typical Catalyst Systems for Suzuki Coupling of Aryl Amines

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃1-5A standard, cost-effective system, but may be less effective for challenging substrates.[1]
Pd₂(dba)₃SPhos1-3A highly active system for electron-rich and sterically hindered anilines.[3]
Pd(dppf)Cl₂-2-5Often used for a broad range of substrates, including heteroaromatics.
CataCXium® A Palladacycle-5-10Effective for unprotected ortho-bromoanilines.[4]

Table 2: Common Bases and Solvents

BaseSolvent SystemTemperature (°C)Comments
K₂CO₃Toluene/Dioxane/Water80-110A common and effective combination for a wide range of substrates.[1]
K₃PO₄Dioxane/Water80-100A stronger base, often used for less reactive aryl chlorides.[3]
Cs₂CO₃2-MeTHF/Water80Can provide higher yields for challenging ortho-substituted anilines.[4]
Et₃NToluene/Water60A milder base, suitable for base-sensitive functional groups.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (e.g., Halogenated This compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 90°C, 12-24h) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Add Water - Extract with Organic Solvent monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Pure Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application of 4-(2-Methoxyphenyl)aniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenyl)aniline is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, combining a bi-aryl system with a nucleophilic aniline moiety and a methoxy group positioned for potential intramolecular interactions, make it an attractive starting point for the design of novel therapeutic agents. This document provides detailed application notes on its use in the development of antiviral, anticancer, and anti-inflammatory agents, complete with experimental protocols and pathway diagrams to guide researchers in this field.

Antiviral Applications: Inhibition of Casein Kinase 2 (CSNK2)

Rationale:

Casein Kinase 2 (CSNK2) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Aberrant CSNK2 activity has been linked to various diseases, including cancer and viral infections. Several viruses, including coronaviruses, have been shown to hijack the host cell's CSNK2 to facilitate their replication. Therefore, inhibitors of CSNK2 are being actively investigated as potential broad-spectrum antiviral agents. The this compound scaffold has been successfully employed in the development of potent and selective CSNK2A inhibitors.

Quantitative Data:

The following table summarizes the in-cell target engagement of a key derivative of this compound, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid , and its analogs against CSNK2A and the off-target kinase PIM3.

Compound IDR-groupIn-cell CSNK2A IC50 (nM)In-cell PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
7b OMe100200020
7aF1204303.6
7cOMe603405.6

Data obtained from NanoBRET assays.

Signaling Pathway:

CSNK2A_Signaling cluster_virus Viral Infection cluster_cell Host Cell Virus Virus (e.g., Coronavirus) CSNK2A CSNK2A Virus->CSNK2A Hijacks Viral_Replication Viral Replication Host_Factors Host Factors CSNK2A->Host_Factors Phosphorylates Cellular_Processes Pro-viral Cellular Processes Host_Factors->Cellular_Processes Promotes Cellular_Processes->Viral_Replication Supports Inhibitor This compound Derivative Inhibitor->CSNK2A Inhibits Kinase_Inhibitor_Screening cluster_screening Kinase Inhibitor Screening Workflow HTS High-Throughput Screening (Biochemical or Cell-Based) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo NFkB_Signaling cluster_pathway NF-κB Signaling in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Genes Induces Transcription Inhibitor Methoxyphenyl-aniline Derivative Inhibitor->IKK Inhibits

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(2-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis and evaluation of kinase inhibitors utilizing 4-(2-methoxyphenyl)aniline as a key building block. This scaffold is integral to the development of inhibitors targeting a range of kinases implicated in oncogenesis and other diseases, including Casein Kinase 2 (CSNK2A), Pim-3 kinase (PIM3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met receptor tyrosine kinase.

Introduction

The 4-anilino-quinazoline, -pyrimidine, and -pyrazine core structures are well-established pharmacophores in the design of kinase inhibitors. The incorporation of a this compound moiety can impart desirable properties, including enhanced potency and selectivity, by engaging in specific interactions within the ATP-binding pocket of target kinases. This document outlines the synthetic routes to access these compounds and the methodologies to assess their biological activity.

Data Presentation

The inhibitory activities of representative kinase inhibitors synthesized using a this compound scaffold are summarized in the tables below. These values, presented as half-maximal inhibitory concentrations (IC50), provide a quantitative measure of the potency of these compounds against their respective kinase targets.

Table 1: In-Cell Target Engagement of 2-methoxyaniline Derivatives against CSNK2A and PIM3 [1]

CompoundR1ZCSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
7a FN1204303.6
7b OMeN100200020
7c OMeO603405.6
Data obtained from in-cell NanoBRET assays. All values are the mean of three assays with a range of ±15%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the synthesized inhibitors and a general experimental workflow for their synthesis and evaluation.

CSNK2A_Signaling_Pathway CSNK2A CSNK2A NF_kB NF-κB Pathway CSNK2A->NF_kB Wnt Wnt/β-catenin Pathway CSNK2A->Wnt PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt DNA_Repair DNA Damage Repair CSNK2A->DNA_Repair Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival Wnt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition DNA_Repair->Cell_Survival

Caption: CSNK2A Signaling Pathway.

PIM3_Signaling_Pathway PIM3 PIM3 BAD BAD Phosphorylation PIM3->BAD p27 p27 Degradation PIM3->p27 c_Myc c-Myc Activation PIM3->c_Myc mTORC1 mTORC1 Signaling PIM3->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression c_Myc->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: PIM3 Signaling Pathway.

VEGFR2_cMet_Signaling_Pathways cluster_VEGFR2 VEGFR-2 Signaling cluster_cMet c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V MAPK_V Raf-MEK-ERK PLCg->MAPK_V Akt_V Akt PI3K_V->Akt_V Angiogenesis Angiogenesis Akt_V->Angiogenesis Cell_Proliferation Cell Proliferation & Survival MAPK_V->Cell_Proliferation HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 RAS_MAPK RAS-MAPK cMet->RAS_MAPK STAT3 STAT3 cMet->STAT3 PI3K_M PI3K GAB1->PI3K_M Akt_M Akt PI3K_M->Akt_M Akt_M->Cell_Proliferation RAS_MAPK->Cell_Proliferation Cell_Migration Cell Migration & Invasion RAS_MAPK->Cell_Migration STAT3->Cell_Migration

Caption: VEGFR-2 and c-Met Signaling Pathways.

Experimental_Workflow Start Starting Materials (e.g., this compound, dihalopyrazine/quinazoline) Coupling Cross-Coupling Reaction (Buchwald-Hartwig or Suzuki) Start->Coupling Purification Purification (Column Chromatography/HPLC) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic Acid Derivatives

This protocol is adapted from the synthesis of related 2,6-disubstituted pyrazines and can be applied to the synthesis of CSNK2A/PIM3 inhibitors.[1]

Step 1: Buchwald-Hartwig Amination

  • To a solution of a 2,6-dihalopyrazine derivative (1.0 eq) and this compound (1.1 eq) in an appropriate solvent such as dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., BINAP, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture at 90-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Suzuki Coupling

  • To a solution of the product from Step 1 (1.0 eq) and a suitable boronic acid or boronate ester (e.g., (4-(methoxycarbonyl)phenyl)boronic acid, 1.2 eq) in a solvent mixture such as dioxane/water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3 or Na2CO3, 2.0 eq).

  • Degas the reaction mixture and heat at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the resulting ester by column chromatography.

Step 3: Saponification

  • Dissolve the purified ester from Step 2 in a mixture of THF and water.

  • Add an excess of a base (e.g., LiOH or NaOH, 2-3 eq) and stir at room temperature for 2-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 values of synthesized inhibitors against target kinases such as CSNK2A, PIM3, VEGFR-2, and c-Met. Specific substrates and enzyme concentrations should be optimized for each kinase.

Materials:

  • Recombinant human kinase (CSNK2A, PIM3, VEGFR-2, or c-Met)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 384-well or 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions of the stock solution in kinase assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of each inhibitor dilution to the respective wells. Include wells for a "no inhibitor" positive control (containing DMSO vehicle) and a "no enzyme" blank control.

    • Add the kinase enzyme, diluted in kinase assay buffer, to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the kinase substrate and ATP in kinase assay buffer. The concentrations of substrate and ATP should be optimized for each kinase, often near their respective Km values.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for the recommended time (e.g., 40 minutes) at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for the recommended time (e.g., 30-60 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Purification by Reverse-Phase HPLC

For final purification of the synthesized inhibitors to achieve high purity for biological testing, reverse-phase high-performance liquid chromatography (HPLC) is recommended.

Instrumentation and Columns:

  • A preparative HPLC system equipped with a UV detector.

  • A C18 reverse-phase preparative column.

Mobile Phase:

  • A typical mobile phase consists of a gradient of acetonitrile or methanol (Solvent B) in water (Solvent A), often with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents to improve peak shape.

Procedure:

  • Method Development: Optimize the separation method on an analytical scale first to determine the appropriate gradient conditions.

  • Sample Preparation: Dissolve the crude or semi-purified compound in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition) and filter through a 0.45 µm syringe filter.

  • Purification: Inject the sample onto the preparative column and run the optimized gradient method.

  • Fraction Collection: Collect fractions corresponding to the UV absorbance peaks of the target compound.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

References

Application Notes and Protocols: 4-(2-Methoxyphenyl)aniline as a Versatile Building Block for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for novel antiviral therapies remains a critical endeavor in medicinal chemistry, driven by the emergence of new viral threats and the development of resistance to existing drugs. The strategic selection of core molecular scaffolds is paramount in the design of effective therapeutic agents. 4-(2-Methoxyphenyl)aniline has emerged as a valuable building block in the synthesis of a variety of biologically active compounds. Its unique structural features, including the methoxy-substituted phenyl ring, provide a foundation for developing molecules with specific and potent antiviral properties. This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery and development of novel antiviral agents, with a focus on inhibitors of host--cell kinases.

Application Notes

Recent research has highlighted the potential of derivatives of this compound as potent inhibitors of host cell kinases, which are often co-opted by viruses for their replication. One such target is Casein Kinase 2 (CSNK2), a serine/threonine kinase involved in a wide array of cellular processes, including viral entry and replication.

A notable application of this compound is in the synthesis of 2,6-disubstituted pyrazines.[1][2] Specifically, compounds incorporating the 4-(2-methoxyphenyl)amino moiety have demonstrated significant antiviral activity against beta-coronaviruses, such as Murine Hepatitis Virus (MHV), a surrogate for SARS-CoV-2.[3] The mechanism of this antiviral action is attributed to the inhibition of the host kinase CSNK2A.[1][2][3] By targeting a host factor, these compounds may offer a broader spectrum of activity and a higher barrier to the development of viral resistance.

The inhibition of CSNK2A by these derivatives has been shown to interfere with the viral life cycle, including the critical step of viral entry into the host cell.[4][5][6] The potency of these compounds is often evaluated through in-cell target engagement assays and viral replication assays.[1][3]

Quantitative Data Summary

The following table summarizes the in-cell kinase target engagement and antiviral activity of a key derivative synthesized using this compound, designated as compound 7c in the cited literature, and related compounds for comparison.

CompoundCSNK2A In-Cell IC50 (nM)PIM3 In-Cell IC50 (nM)MHV Replication IC50 (µM)Reference
7c (derived from this compound) 49 >10000 2.6 [3]
7a3202500Not Reported[3]
7b3507000Not Reported[3]
6c144201.1[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (Analogue of Compound 7c)

This protocol describes a plausible synthetic route for a key antiviral compound derived from this compound, based on established chemical methodologies.

Materials:

  • This compound

  • 2,6-dichloropyrazine

  • 4-(dihydroxyboryl)benzoic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3, K2CO3)

  • Solvents (e.g., Dioxane, Water, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution.

    • In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and partition between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 6-chloro-N-(2-methoxyphenyl)pyrazin-2-amine.

  • Step 2: Suzuki Coupling.

    • To a solution of 6-chloro-N-(2-methoxyphenyl)pyrazin-2-amine (1.0 eq) in a mixture of dioxane and water, add 4-(dihydroxyboryl)benzoic acid (1.5 eq) and a base such as sodium carbonate (3.0 eq).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir overnight.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

    • Acidify the aqueous layer with 1N HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the final product, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid.

Protocol 2: Antiviral Activity Assay using Murine Hepatitis Virus (MHV)

This protocol outlines a general procedure for assessing the antiviral activity of synthesized compounds against MHV, a BSL-2 surrogate for pathogenic coronaviruses.[7]

Materials:

  • Host cells (e.g., NCTC clone 1469 or 929 cells)[7]

  • Murine Hepatitis Virus (MHV-A59 strain)[7]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • 96-well plates

  • Reagents for cell viability assay (e.g., MTT or XTT)[8]

  • Reagents for plaque reduction assay

Procedure:

  • Cytotoxicity Assay:

    • Seed host cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.

    • Perform a cell viability assay (e.g., MTT) to determine the 50% cytotoxic concentration (CC50).

  • Plaque Reduction Assay:

    • Seed host cells in 6-well or 12-well plates and grow to confluence.

    • In a separate tube, pre-incubate a known titer of MHV (e.g., 100 plaque-forming units, PFU) with various concentrations of the test compound for 1 hour at 37 °C.

    • Remove the culture medium from the cells and infect with the virus-compound mixture.

    • Allow the virus to adsorb for 1 hour.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.

    • Incubate the plates for 2-3 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

  • Calculate Selectivity Index (SI):

    • SI = CC50 / EC50. A higher SI value indicates a more favorable therapeutic window for the compound.

Visualizations

Signaling Pathway Diagram

antiviral_mechanism cluster_virus_entry Viral Entry cluster_host_signaling Host Cell Signaling cluster_drug_action Drug Action cluster_viral_replication Viral Replication Virus Beta-coronavirus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization CSNK2A Host Kinase CSNK2A Endocytosis->CSNK2A Replication Viral Replication Endocytosis->Replication Leads to CSNK2A->Endocytosis CSNK2A->Replication Supports Aniline_Derivative This compound Derivative Aniline_Derivative->CSNK2A Inhibits

Caption: Proposed mechanism of action for antiviral agents derived from this compound.

Experimental Workflow Diagram

experimental_workflow start Start: this compound synthesis Chemical Synthesis (Protocol 1) start->synthesis purification Purification & Characterization synthesis->purification compound Pure Antiviral Compound purification->compound cytotoxicity Cytotoxicity Assay (CC50) (Protocol 2) compound->cytotoxicity antiviral_assay Antiviral Assay (EC50) (Protocol 2) compound->antiviral_assay data_analysis Data Analysis cytotoxicity->data_analysis antiviral_assay->data_analysis si_calculation Calculate Selectivity Index (SI) data_analysis->si_calculation conclusion Identify Lead Compound si_calculation->conclusion

Caption: Workflow for the synthesis and antiviral evaluation of this compound derivatives.

References

Application Notes and Protocols for the N-arylation of 4-(2-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4-(2-methoxyphenyl)aniline, a key transformation in the synthesis of various compounds relevant to pharmaceutical and materials science research. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, offering versatile strategies for the formation of a C(aryl)-N bond.

Introduction to N-arylation Methods

The N-arylation of anilines is a fundamental reaction in organic synthesis, enabling the construction of diarylamine structures that are prevalent in many biologically active molecules and functional materials. For a substrate such as this compound, two principal catalytic cross-coupling methods are widely employed:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[1][2] It has become a go-to method for C-N bond formation in modern organic synthesis.[2]

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction traditionally required harsh conditions.[3] However, modern advancements with the use of ligands have enabled these reactions to proceed under milder conditions, making it a viable alternative to palladium-catalyzed methods.[1][4]

The choice between these methods often depends on factors such as the nature of the aryl halide coupling partner, functional group compatibility, cost, and catalyst/ligand availability.

Comparative Data of N-arylation Protocols

The following tables summarize typical reaction conditions and yields for the N-arylation of anilines, providing a comparative overview of the Buchwald-Hartwig and Ullmann methodologies based on literature precedents for similar substrates.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

ParameterConditionReference
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (0.1-2 mol%)[5][6]
Ligand Sterically hindered biarylphosphines (e.g., XPhos, BrettPhos)[5][7]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄[5]
Solvent Toluene, Dioxane, THF[4][7]
Temperature 80-110 °C[7]
Typical Yields Good to Excellent[6]

Table 2: Copper-Catalyzed Ullmann Condensation Conditions

ParameterConditionReference
Catalyst CuI, Cu₂O, CuSO₄·5H₂O, or CuO nanoparticles (1-10 mol%)[8]
Ligand 1,10-Phenanthroline, L-proline, N,N'-dimethylcyclohexanediamine
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent DMF, DMSO, Toluene, Dioxane[3][9]
Temperature 110-180 °C[3][10]
Typical Yields Moderate to Good[9]

Experimental Protocols

The following are detailed, representative protocols for the N-arylation of this compound with an aryl bromide.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed for a high-yielding, selective N-arylation using a common palladium catalyst and a biarylphosphine ligand.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aniline.

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench with water.

  • Extraction: Separate the organic layer, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.[7]

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides an alternative, palladium-free method for the N-arylation.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Standard reaction glassware

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 120 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add an aqueous solution of ammonia to complex with the copper catalyst and dilute with ethyl acetate.

  • Extraction: Filter the mixture through celite if necessary. Separate the organic layer, wash repeatedly with water to remove DMSO, and finally with brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure N-arylated product.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and a simplified catalytic cycle for the N-arylation reactions.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Amine, Aryl Halide, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Work-up (Quenching & Dilution) D->E F 6. Extraction (Organic Solvent, Water, Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Product H->I

Caption: General experimental workflow for N-arylation cross-coupling reactions.

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Lₙ OA_complex Ar-Pd(II)(X)Lₙ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR')Lₙ]⁺X⁻ OA_complex->Amine_complex Amine Coordination (R'NH₂) Amido_complex Ar-Pd(II)(NR')Lₙ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Disclaimer: The provided protocols are representative and may require optimization based on the specific aryl halide used and the scale of the reaction. It is recommended to conduct small-scale test reactions to determine the optimal conditions. All experiments should be performed by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

References

Application Note: Quantification of 4-(2-methoxyphenyl)aniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-methoxyphenyl)aniline is a chemical intermediate of interest in various fields, including pharmaceutical and materials science. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of aniline derivatives due to its specificity, sensitivity, and robustness.[1][2] This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle

The method employs a reversed-phase C18 column for the separation of this compound from potential impurities.[1] The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[1] Quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a known standard.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Performance
Linearity (Correlation Coefficient, r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Retention Time (tR)3 - 10 minutes

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is recommended.[1][3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (high purity)

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Measure 600 mL of acetonitrile and 400 mL of water into a 1 L glass bottle.

    • Add 1 mL of phosphoric acid to the mixture.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in methanol and make up to the mark with the same solvent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (1 - 100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing this compound into a volumetric flask.

    • Dissolve the sample in methanol and dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a placebo sample and a spiked sample.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions over a defined concentration range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a placebo sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Prepare Mobile Phase (Acetonitrile:Water:H3PO4) E Set Chromatographic Conditions (Flow Rate, Column Temp, Wavelength) A->E B Prepare Standard Stock Solution (1000 µg/mL in Methanol) C Prepare Working Standards (1 - 100 µg/mL in Mobile Phase) B->C F Inject Standards & Sample (10 µL) C->F D Prepare Sample Solution (Dissolve in Methanol & Filter) D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve (Peak Area vs. Concentration) H->I J Quantify this compound in Sample I->J

Caption: Experimental workflow for the quantification of this compound by HPLC.

References

Application Note: GC-MS Analysis of 4-(2-methoxyphenyl)aniline and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-methoxyphenyl)aniline is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The purity of this compound is critical to ensure the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in organic compounds. This application note provides a detailed protocol for the GC-MS analysis of this compound and its potential process-related impurities.

The primary synthesis routes for this compound are the Buchwald-Hartwig amination and the Ullmann condensation. These synthetic pathways can introduce various impurities, including unreacted starting materials, by-products from side reactions, and residual catalysts. This document outlines a comprehensive approach to identify and quantify these potential impurities, ensuring the quality and consistency of this compound for its intended applications.

Potential Impurities

The potential impurities in this compound largely depend on the synthetic route employed. The two most common methods, Buchwald-Hartwig amination and Ullmann condensation, can lead to the formation of specific by-products.

Process-Related Impurities:

  • From Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction may result in impurities such as unreacted 2-bromoanisole or 4-bromoaniline, as well as homo-coupling products like biphenyl derivatives. Residual palladium and phosphine ligands can also be present.

  • From Ullmann Condensation: This copper-catalyzed reaction can lead to residual starting materials like 2-chloroanisole and 4-aminophenol. Side reactions can produce phenol and other substituted aromatic compounds.

Degradation Impurities:

  • Oxidation of the aniline moiety can lead to the formation of colored impurities.

  • Polymeric by-products may form under prolonged storage or exposure to harsh conditions.

A summary of potential impurities is provided in the table below.

Impurity Name Potential Source Molecular Weight ( g/mol )
2-BromoanisoleStarting Material (Buchwald-Hartwig)187.04
4-BromoanilineStarting Material (Buchwald-Hartwig)172.03
2-ChloroanisoleStarting Material (Ullmann)142.58
4-AminophenolStarting Material (Ullmann)109.13
BiphenylHomo-coupling by-product154.21
PhenolSide-reaction product (Ullmann)94.11
p-AnisidineRelated Impurity123.15
4-Methoxy-2-nitroanilineRelated Impurity168.15

Experimental Protocols

This section details the proposed methodology for the GC-MS analysis of this compound. This protocol is a starting point and should be validated for specific laboratory conditions and instrumentation.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Impurity Standard Mix: Prepare a stock solution containing known or suspected impurities at a concentration of approximately 100 µg/mL each in methanol.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample, dissolve in 10 mL of methanol, and sonicate for 5 minutes to ensure complete dissolution.

  • Spiked Sample: To a 1 mL aliquot of the sample solution, add a known volume of the impurity standard mix to assess recovery and matrix effects.

GC-MS Method Parameters

The following GC-MS parameters are recommended as a starting point for method development.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range 40-450 amu
Scan Mode Full Scan

Data Presentation

Quantitative analysis of impurities should be performed using a calibration curve generated from the impurity standard mix. The results should be summarized in a clear and concise table.

Impurity Retention Time (min) Quantification Ion (m/z) Concentration (µg/g) Limit of Detection (LOD) (µg/g) Limit of Quantification (LOQ) (µg/g)
Example Impurity 1XX.XXXXXValueValueValue
Example Impurity 2YY.YYYYYValueValueValue
Example Impurity 3ZZ.ZZZZZValueValueValue

Method Validation

For use in a regulated environment, the GC-MS method must be validated according to ICH guidelines.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.[2]

  • Accuracy: The closeness of test results to the true value. Recovery studies with spiked samples are used to determine accuracy, with typical acceptance criteria of 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). Relative Standard Deviation (RSD) values should typically be less than 15%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate the experimental workflow and the potential impurity profile based on the synthesis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter gc_injection GC Injection filter->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection MS Detection separation->ms_detection identification Impurity Identification ms_detection->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

impurity_profile cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities buchwald Buchwald-Hartwig Amination starting_materials Unreacted Starting Materials (e.g., 2-bromoanisole, 4-bromoaniline) buchwald->starting_materials byproducts Reaction By-products (e.g., homo-coupled products) buchwald->byproducts catalyst Residual Catalysts (Pd or Cu) buchwald->catalyst ullmann Ullmann Condensation ullmann->starting_materials ullmann->byproducts ullmann->catalyst product This compound starting_materials->product byproducts->product catalyst->product degradation Degradation Products (e.g., oxidation products) degradation->product

Caption: Potential impurity profile of this compound based on synthesis routes.

References

Application Notes and Protocols for the Derivatization of 4-(2-methoxyphenyl)aniline for Improved Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyphenyl)aniline is an aromatic amine of interest in various fields, including pharmaceutical and chemical synthesis. Its accurate and sensitive quantification is crucial for process monitoring, quality control, and metabolic studies. However, the inherent properties of this compound, such as its polarity and potential for thermal degradation, can present challenges for direct analysis by common chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with standard UV detection may also lack the required sensitivity for trace-level analysis.

Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these analytical hurdles. By converting the primary amine group of this compound into a less polar, more volatile, or more readily detectable derivative, significant improvements in analytical performance can be achieved. This application note provides a comprehensive overview of common derivatization strategies for this compound, including detailed protocols for acylation and silylation for GC-MS analysis, and fluorescent labeling for HPLC analysis. The provided data and protocols will enable researchers to select and implement the most suitable derivatization method for their specific analytical needs.

Data Presentation: Comparison of Derivatization Methods for Aniline Analogs

The following table summarizes quantitative data for the analysis of aniline and its methoxy-substituted analogs using different derivatization techniques and analytical platforms. This data, compiled from various studies, provides a comparative overview of the expected performance of each method.

Derivatization MethodAnalyteAnalytical MethodDerivatizing ReagentLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
No Derivatization p-Anisidine (4-methoxyaniline)GC-MS-0.001 - 0.003 µg/g0.0004 µg/g0.001 µg/g85.9 - 90.0
No Derivatization 4-Methoxy-2-nitroanilineGC-MS-0.003 - 0.008 µg/g0.001 µg/g0.003 µg/g99.2 - 100.3
Acylation AnilineGC-MS4-Carbethoxyhexafluorobutyryl chloride0.5 - 25.0 mg/L0.1 mg/LNot ReportedNot Reported
Fluorescent Labeling AnilineHPLC-FluorescenceCoumarin 6-SO2Cl0 - 800 ppbNot Reported0.25 - 0.57 µg/mL90.0 - 103.9[1]

Experimental Workflow

The general workflow for the derivatization and analysis of this compound is depicted below. This process involves sample preparation, the core derivatization step, and subsequent chromatographic analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction/Cleanup Sample->Extraction e.g., LLE, SPE Drying Solvent Evaporation Extraction->Drying Deriv_Reagent Add Derivatization Reagent & Catalyst Drying->Deriv_Reagent Dried Analyte Reaction Incubation (Heat/Time) Deriv_Reagent->Reaction Quenching Reaction Quenching (optional) Reaction->Quenching Injection GC-MS or HPLC Injection Quenching->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry or Fluorescence Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

General workflow for derivatization and analysis.

Experimental Protocols

GC-MS Analysis Protocols

1. Acylation with Heptafluorobutyric Anhydride (HFBA)

This protocol is suitable for increasing the volatility and thermal stability of this compound for GC-MS analysis. The resulting derivative is also more amenable to detection by electron capture detectors (ECD).

Materials:

  • This compound sample extract

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate (or other suitable solvent)

  • Pyridine (catalyst, optional)

  • Nitrogen gas supply

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Drying: Transfer the sample extract containing this compound to a clean vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reagent Addition: To the dried residue, add 100 µL of ethyl acetate and 50 µL of HFBA. For less reactive anilines, 10 µL of pyridine can be added to catalyze the reaction.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or water bath.

  • Solvent Removal: After the reaction is complete, cool the vial to room temperature and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate or another appropriate solvent for GC-MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.

2. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a common derivatization technique that replaces the active hydrogen on the amine group with a trimethylsilyl (TMS) group, significantly increasing volatility.

Materials:

  • This compound sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (solvent and catalyst)

  • Nitrogen gas supply

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Drying: Ensure the sample extract is completely anhydrous. Evaporate the solvent to dryness under nitrogen and further dry in a desiccator if necessary.

  • Reagent Addition: To the dried sample, add 50 µL of pyridine and 50 µL of BSTFA (+ 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for direct injection into the GC-MS. The reaction mixture is typically injected without further workup.

HPLC Analysis Protocol

1. Pre-column Fluorescent Derivatization with Coumarin 6-SO2Cl

This protocol enhances the sensitivity of detection by attaching a fluorescent tag to the this compound molecule, allowing for highly sensitive analysis by HPLC with fluorescence detection.

Materials:

  • This compound standard/sample solution

  • Coumarin 6-sulfonyl chloride (Coumarin 6-SO2Cl) solution in acetonitrile

  • Borate buffer (pH 9.0)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: In a microvial, mix 50 µL of the this compound solution (prepared in borate buffer, pH 9.0) with 50 µL of the Coumarin 6-SO2Cl solution (in acetonitrile). The molar ratio of the derivatizing reagent to the aniline should be in excess (e.g., 5:1) to ensure complete reaction.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 30 minutes in the dark to prevent photodecomposition of the fluorescent label.[1]

  • Dilution and Filtration: Dilute the reaction mixture with the mobile phase (e.g., 75 times) and filter through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Analysis: Inject the filtered solution into the HPLC system. Detection is performed using a fluorescence detector with excitation and emission wavelengths optimized for the coumarin derivative (e.g., excitation at 470 nm and emission at 520 nm).[1]

Signaling Pathways and Logical Relationships

The logical relationship between the choice of analytical method and the necessity of derivatization is outlined in the following diagram. The decision is primarily driven by the analyte's properties and the desired sensitivity.

Derivatization_Decision_Tree Analyte This compound Analysis Method_Choice Choice of Analytical Method Analyte->Method_Choice GCMS GC-MS Method_Choice->GCMS Gas Chromatography HPLC HPLC Method_Choice->HPLC Liquid Chromatography Deriv_Needed Derivatization Required? GCMS->Deriv_Needed HPLC->Deriv_Needed No_Deriv Direct Analysis (Low Sensitivity) Deriv_Needed->No_Deriv No Acylation Acylation Deriv_Needed->Acylation Yes Silylation Silylation Deriv_Needed->Silylation Yes Fluorescent_Labeling Fluorescent Labeling Deriv_Needed->Fluorescent_Labeling Yes Improved_GC Improved Volatility & Thermal Stability Acylation->Improved_GC Silylation->Improved_GC Improved_HPLC Enhanced Sensitivity Fluorescent_Labeling->Improved_HPLC

Decision tree for derivatization method selection.

References

Application of 4-(2-methoxyphenyl)aniline in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study Using N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

Introduction to Hole-Transporting Materials in OLEDs

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to produce light under an electric current. A typical multilayer OLED structure consists of several layers, including an anode, a hole-injection layer (HIL), a hole-transporting layer (HTL), an emissive layer (EML), an electron-transporting layer (ETL), and a cathode.

The hole-transporting layer (HTL) plays a crucial role in the efficient operation of an OLED. Its primary functions are:

  • Efficient Hole Transport: The HTL facilitates the transport of holes (positive charge carriers) from the anode towards the emissive layer.

  • Electron Blocking: A well-designed HTL should have a high lowest unoccupied molecular orbital (LUMO) energy level to prevent electrons from the emissive layer from reaching the anode, thus confining electron-hole recombination to the emissive layer.

  • Morphological Stability: The HTL material should form a stable, amorphous film to prevent crystallization, which can lead to device failure. A high glass transition temperature (Tg) is indicative of good morphological stability.

NPB is a benchmark hole-transporting material known for its excellent thermal stability and well-matched energy levels with indium tin oxide (ITO), a common anode material, which facilitates efficient hole injection.

Physicochemical Properties of NPB

PropertyValueReference
Chemical Name N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine[1]
Synonyms NPD, N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine[1]
CAS Number 123847-85-8[1]
Molecular Formula C44H32N2[1]
Molecular Weight 588.74 g/mol [1]
Appearance Off-White powder[1]
HOMO Level 5.5 eV[1]
LUMO Level 2.4 eV[1]
Glass Transition Temperature (Tg) 95 °C[1]
Melting Point 279-283 °C[1]

Performance Data of OLEDs Utilizing NPB as the Hole-Transporting Layer

The following table summarizes the performance of various OLEDs where NPB was used as the hole-transporting layer. The data is compiled from different studies and showcases the versatility of NPB with a range of emissive materials.

Emitter ColorDevice StructureMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
Blue ITO/NPB/mCP:BCzVBi/TPBi/LiF/Al29555.75---
Sky-Blue ITO/c-HTL/NPB/MADN:p-bis(p-N,N-diphenyl-aminostyryl)benzene/Alq3/LiF/Al322916.2-8.7-
Blue ITO/2-TNATA/NPB/DPVBi:dopant/Alq3/LiF/Al30-< 50 mW-5.0
Blue Phosphorescent ITO/MoO3/NPB/mCP/CBPPO:FIrpic/TmPyPB/LiF/Al-28.025.814.43.0
Green ITO/MoO3/NPB/NPB:Alq3:C545T/Alq3/LiF/Al> 1000-15-2.4
Green ITO/Me-4PACz/NPB/Alq3/LiF/Al32,290--1.77-
White ITO/NPB/NPB:DCJTB:C545T/DNA/BCP/Alq3/LiF/Al13,60012.3---
White ITO/PEDOT:PSS/NPB/EML/ETL/Cathode> 10,000-18.9-4.0 (at 100 cd/m²)

Note: The performance of OLEDs is highly dependent on the specific device architecture, layer thicknesses, and fabrication conditions. The data presented here are for comparative purposes.

Experimental Protocols

This section provides a detailed methodology for the fabrication of a standard multilayer OLED using thermal evaporation, a common technique for small molecule organic materials like NPB.

Substrate Preparation: Indium Tin Oxide (ITO) Coated Glass

Proper cleaning of the ITO substrate is critical to ensure good film adhesion and device performance.

  • Initial Cleaning: Sequentially sonicate the ITO-coated glass substrates in ultrasonic baths containing deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • Drying: Dry the cleaned substrates in an oven or with a stream of dry nitrogen.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 10-15 minutes. This step removes organic residues and increases the work function of the ITO, which improves hole injection.[2]

Organic and Cathode Layer Deposition by Thermal Evaporation

The organic layers and the cathode are deposited sequentially in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr) without breaking the vacuum.

A representative device structure is as follows: ITO / NPB (40 nm) / Alq₃ (60 nm) / LiF (1 nm) / Al (100 nm)

  • Mounting Substrates: Mount the cleaned ITO substrates in the evaporation chamber.

  • Hole-Transporting Layer (HTL) Deposition:

    • Material: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

    • Deposition Rate: 1-2 Å/s

    • Thickness: 40 nm

  • Emissive and Electron-Transporting Layer (EML/ETL) Deposition:

    • Material: Tris(8-hydroxyquinolinato)aluminum (Alq₃)

    • Deposition Rate: 1-2 Å/s

    • Thickness: 60 nm

  • Electron-Injection Layer (EIL) Deposition:

    • Material: Lithium Fluoride (LiF)

    • Deposition Rate: 0.1-0.2 Å/s

    • Thickness: 1 nm

  • Cathode Deposition:

    • Material: Aluminum (Al)

    • Deposition Rate: 5-10 Å/s

    • Thickness: 100-150 nm

  • Encapsulation: After deposition, the devices should be encapsulated in a dry, inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.

Visualizations

Experimental Workflow for OLED Fabrication

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_post Post-Fabrication p1 ITO Substrate Cleaning (Sonication in Solvents) p2 Drying (Oven/Nitrogen Stream) p1->p2 p3 UV-Ozone Treatment p2->p3 f1 Hole-Transporting Layer (NPB) Deposition p3->f1 f2 Emissive Layer (e.g., Alq3) Deposition f1->f2 f3 Electron-Transporting Layer (e.g., Alq3) Deposition f2->f3 f4 Electron-Injection Layer (LiF) Deposition f3->f4 f5 Cathode (Al) Deposition f4->f5 e1 Encapsulation f5->e1 c1 Device Characterization (L-I-V, EQE, etc.) e1->c1

General workflow for OLED fabrication and characterization.
Typical Multilayer OLED Structure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-methoxyphenyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve cross-coupling reactions to form the biaryl C-C or C-N bond. The three most common approaches are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. Each method has its own set of advantages and challenges.

Q2: Which synthetic route is generally preferred for the synthesis of this compound?

A2: The Suzuki-Miyaura coupling is often the preferred method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] The Buchwald-Hartwig amination is also a powerful and widely used method for forming C-N bonds.[3][4] The Ullmann condensation is a more traditional method that often requires harsher reaction conditions, but it can be a cost-effective alternative.[1][5][6]

Q3: What are the main challenges in the synthesis of this compound?

A3: Common challenges across all synthetic routes include achieving high yields, minimizing side reactions such as homocoupling and dehalogenation, catalyst deactivation, and purification of the final product. The electron-donating methoxy group on one of the aryl rings can also influence the reactivity of the substrates.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling for the synthesis of this compound typically involves the reaction of a haloaniline (e.g., 4-bromoaniline) with 2-methoxyphenylboronic acid, or a halobenzene with an aminophenylboronic acid, in the presence of a palladium catalyst and a base.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (Pd(0) species is sensitive to oxygen).[7]Ensure all solvents and reagents are thoroughly degassed. Use fresh, high-purity catalyst. Consider using a pre-catalyst that is more stable to air.
Inappropriate base or base strength.Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical for the activation of the boronic acid.[8]
Low reaction temperature.Gradually increase the reaction temperature. Most Suzuki couplings require heating to proceed at a reasonable rate.
Poor quality of boronic acid.Use fresh, high-purity boronic acid. Boronic acids can degrade over time, especially if not stored properly.
Formation of Side Products Homocoupling: The boronic acid couples with itself.This is often promoted by the presence of oxygen. Ensure rigorous exclusion of air from the reaction.[7]
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.This can be caused by impurities in the reagents or solvent. Use high-purity, anhydrous solvents.
Difficulty in Purification Co-elution of the product with byproducts (e.g., homocoupled products).Optimize the reaction to minimize byproduct formation. For purification, consider using a different solvent system for column chromatography or recrystallization.

Quantitative Data: Effect of Base on Suzuki Coupling Yield

The following table summarizes the effect of different bases on the yield of a Suzuki coupling reaction analogous to the synthesis of this compound.

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901275
Data is based on the Suzuki coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole and serves as a representative example.[8]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Reactants: - 4-Bromoaniline - 2-Methoxyphenylboronic acid - Palladium Catalyst - Base setup Reaction Setup (Inert Atmosphere) reagents->setup Add to flask reaction Reaction (Heating & Stirring) setup->reaction Add solvent & heat workup Work-up (Extraction) reaction->workup Cool & quench purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to form the C-N bond between an aryl halide (e.g., 1-bromo-2-methoxybenzene) and an aniline (e.g., 4-bromoaniline is not suitable, but a protected aniline could be used, or the reaction can be performed with ammonia or an ammonia equivalent followed by further steps).

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Catalyst deactivation.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ under strictly anaerobic conditions.
Inappropriate ligand.The choice of phosphine ligand is crucial. Screen different generations of Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos).
Incorrect base.Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can be substrate-dependent.
Side Reactions Hydrodehalogenation: The aryl halide is reduced.This can be a competitive pathway. Optimizing the ligand, base, and temperature can minimize this side reaction.[3]
β-Hydride Elimination: Can occur with certain substrates.This leads to the formation of an imine and the reduced arene. Careful selection of the ligand can suppress this pathway.[3]
Reaction Stalls Catalyst inhibition by starting materials or products.Adjust the stoichiometry of the reactants or add the limiting reagent portion-wise.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 (Ar)Pd(II)(X)L2 (Ar)Pd(II)(X)L2 Pd(0)L2->(Ar)Pd(II)(X)L2 Oxidative Addition Ar-X Ar-X Oxidative\nAddition Oxidative Addition [(Ar)Pd(II)(X)(R2NH)L] [(Ar)Pd(II)(X)(R2NH)L] (Ar)Pd(II)(X)L2->[(Ar)Pd(II)(X)(R2NH)L] Amine Coordination R2NH R2NH Amine\nCoordination Amine Coordination (Ar)Pd(II)(NR2)L (Ar)Pd(II)(NR2)L [(Ar)Pd(II)(X)(R2NH)L]->(Ar)Pd(II)(NR2)L Deprotonation Base Base Deprotonation Deprotonation (Ar)Pd(II)(NR2)L->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 (Ar)Pd(II)(NR2)L->Ar-NR2 Reductive\nElimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form the C-N bond in this compound, typically by reacting 2-bromoanisole with 4-bromoaniline in the presence of a copper catalyst and a base at elevated temperatures.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Harsh reaction conditions leading to decomposition.Modern Ullmann protocols use ligands (e.g., diamines, amino acids) to allow for milder reaction temperatures.[5]
Inactive copper catalyst.Use a fresh, high-purity copper(I) salt (e.g., CuI). Activation of copper powder may be necessary for older methods.
Poor choice of solvent.High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often required for traditional Ullmann reactions.
Side Reactions Homocoupling: Symmetrical biaryls are formed.This is a common side reaction in Ullmann couplings. Using an excess of one of the reactants can sometimes favor the cross-coupling product.
Reduction of Aryl Halide Ensure anhydrous conditions, as water can be a source of protons for this side reaction.
Erratic Yields Heterogeneous nature of the reaction.The reaction can be sensitive to the source and batch of the copper catalyst. Consistent reaction setup and stirring are important.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 4-bromoaniline, 2-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Standard chromatography column and accessories

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate in hexane).

  • Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the product.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? Start->CheckConditions CheckReagents Are reagents pure? Start->CheckReagents SolutionCatalyst Use fresh catalyst Ensure inert atmosphere CheckCatalyst->SolutionCatalyst No SolutionConditions Optimize temperature Screen bases/ligands/solvents CheckConditions->SolutionConditions No SolutionReagents Purify starting materials CheckReagents->SolutionReagents No

Caption: A logical flowchart for troubleshooting low product yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-(2-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-methoxyphenyl)aniline synthesis. The guidance focuses on common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two most common and effective routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki coupling typically involves the reaction of an aryl halide (e.g., 4-bromoaniline or 4-iodoaniline) with 2-methoxyphenylboronic acid. The Buchwald-Hartwig amination involves the coupling of an aryl halide (e.g., 1-bromo-2-methoxybenzene) with an aniline or an ammonia equivalent.

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Low yields in cross-coupling reactions can often be attributed to a few key factors. Systematically verify the following:

  • Reagent Quality: Ensure all starting materials, including the aryl halide, boronic acid (for Suzuki coupling), and amine, are of high purity. Boronic acids, in particular, can degrade over time.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the palladium catalyst.[1] The purity of the base is also crucial for the reaction's success.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.[1][2]

Q3: How do I choose between the Suzuki coupling and the Buchwald-Hartwig amination for my synthesis?

A3: The choice of reaction depends on the availability of starting materials and the functional group tolerance required.

  • Suzuki Coupling: This is a good option if you have access to the appropriately substituted aryl halide and boronic acid. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

  • Buchwald-Hartwig Amination: This method is ideal for directly forming the C-N bond and is highly versatile. It has seen significant development, with various generations of catalysts and ligands that can accommodate a wide array of amines and aryl halides.[4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Question: I am attempting to synthesize this compound via Suzuki coupling of 4-bromoaniline and 2-methoxyphenylboronic acid, but the yield is very low. What are the likely causes and how can I improve it?

Answer: Low yields in this Suzuki coupling can stem from several issues. Below is a systematic approach to troubleshoot and optimize your reaction.

Potential Causes & Solutions:

  • Protodeboronation of 2-methoxyphenylboronic acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-rich boronic acids.[1]

    • Solution: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid slowly during the reaction.[1] Shorter reaction times and lower temperatures can also minimize this side reaction.[1]

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical.

    • Solution: Screen different palladium catalysts and ligands. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand often provide better results.[5] Refer to the table below for a comparison of common catalyst systems.

  • Suboptimal Base and Solvent: The base activates the boronic acid, and the solvent affects the solubility of reagents and the reaction rate.

    • Solution: An inorganic base like K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is a common starting point.[3] The choice of base can be crucial in minimizing side reactions like protodeboronation.[1]

Data Presentation: Catalyst System Optimization for Suzuki Coupling

CatalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O9045-60A common starting point, but may not be optimal.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10075-85Highly active catalyst system for many Suzuki couplings.
Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O8080-90Effective for sterically hindered or electron-rich substrates.
Pd(dppf)Cl₂-Na₂CO₃DME/H₂O8560-75A robust catalyst that is often easy to handle.

Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Issue 2: Poor Conversion in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 1-bromo-2-methoxybenzene with 4-aminoaniline is showing poor conversion. What steps can I take to drive the reaction to completion?

Answer: Achieving high conversion in Buchwald-Hartwig amination requires careful optimization of the catalyst, ligand, base, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure a strictly inert atmosphere is maintained throughout the reaction.[1] Using a pre-catalyst, which forms the active Pd(0) species in situ, can be more efficient and reproducible.[6]

  • Inappropriate Ligand Choice: The structure of the phosphine ligand is crucial for the efficiency of the catalytic cycle.

    • Solution: For coupling an aryl amine, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often the most effective.[7] Bidentate ligands like BINAP or DPPF can also be successful.[4][8]

  • Incorrect Base Selection: The strength and solubility of the base are important factors.

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[6] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[7] The solubility of the base can also impact the reaction rate.[6]

Data Presentation: Ligand and Base Screening for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂BINAPCs₂CO₃Toluene11060-70A classic bidentate ligand system.[8]
Pd₂(dba)₃XantphosNaOtBuDioxane10070-85Good for a broad range of substrates.
G3-XPhos Pre-catalyst-K₃PO₄sec-Butanol90>90Pre-catalysts often offer higher activity and reproducibility.[6]
Pd(OAc)₂RuPhosLiHMDSTHF7085-95Effective for challenging couplings.

Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromoaniline (1.0 mmol, 1.0 eq)

  • 2-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry reaction vessel, add 4-bromoaniline, 2-methoxyphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-2-methoxybenzene (1.0 mmol, 1.0 eq)

  • 4-Aminoaniline (p-phenylenediamine) (1.2 mmol, 1.2 eq)

  • G3-XPhos Pre-catalyst (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄, 1.5 mmol, 1.5 eq)

  • sec-Butanol (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add 1-bromo-2-methoxybenzene, 4-aminoaniline, G3-XPhos pre-catalyst, and potassium phosphate to a dry reaction vessel.

  • Add degassed sec-butanol to the vessel.

  • Seal the vessel and heat the mixture to 90°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_optimization Optimization Strategy start Low Yield in Cross-Coupling check_reagents Check Reagent Purity & Catalyst Integrity start->check_reagents check_conditions Verify Inert Atmosphere & Anhydrous Conditions start->check_conditions optimize Systematically Optimize Reaction Parameters check_reagents->optimize If issues persist check_conditions->optimize If issues persist opt_catalyst Screen Catalysts & Ligands optimize->opt_catalyst opt_base Screen Bases optimize->opt_base opt_solvent Screen Solvents optimize->opt_solvent opt_temp Adjust Temperature optimize->opt_temp success Improved Yield opt_catalyst->success opt_base->success opt_solvent->success opt_temp->success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 4-(2-methoxyphenyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-(2-methoxyphenyl)aniline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound and similar aromatic amines by silica gel chromatography?

Aromatic amines can present several challenges during silica gel chromatography. The basic nature of the aniline functional group can lead to strong interactions with the acidic silanol groups on the silica surface.[1][2] This can result in significant peak tailing, irreversible adsorption, or even degradation of the compound on the column.[2][3] Additionally, anilines can be susceptible to oxidation, which may lead to the formation of colored impurities.[4]

Q2: My compound, this compound, is showing significant tailing on the TLC plate and column. How can I resolve this?

Peak tailing with aromatic amines is a common issue caused by secondary interactions with acidic silanol groups on the silica gel.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[2][5] Typically, adding 0.1-1% (v/v) of triethylamine to the eluent can neutralize the acidic sites on the silica, leading to improved peak shape and better separation.[1]

Q3: The compound is not moving off the baseline (Rf ≈ 0) on the TLC plate, even with a relatively polar solvent system. What should I do?

If your compound remains at the origin, the mobile phase is not polar enough to elute it.[4] You should gradually increase the polarity of the eluent. For a common system like hexane/ethyl acetate, you would increase the percentage of ethyl acetate.[4] If increasing the polarity of the primary solvents is ineffective, a more aggressive solvent system, such as dichloromethane with a small percentage of methanol containing ammonium hydroxide, can be used for highly polar compounds.[3]

Q4: All the spots, including my product, are running at the solvent front (Rf ≈ 1). How do I fix this?

When all components run with the solvent front, the eluent is too polar.[4] You need to decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, you would increase the proportion of hexane.[4] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 for optimal separation on a column.[4][6]

Q5: I am observing new, colored spots on my TLC plate after the compound has been on the silica column for a while. What is happening?

This suggests that your compound may be degrading on the silica gel.[3] Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[3][7] To check for stability, you can spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots have formed.[3] If degradation is an issue, you can either deactivate the silica gel by adding a base like triethylamine to your eluent or use a different stationary phase like neutral alumina.[3][7]

Q6: I have poor separation between this compound and an impurity. What are my options?

Poor separation indicates that the chosen solvent system does not provide sufficient resolution.[4] You should experiment with different solvent systems by running multiple TLCs.[8] Trying solvents with different properties, for instance, substituting ethyl acetate with dichloromethane or acetone, can alter the selectivity of the separation. A good starting point is to use a non-polar solvent (like hexane) mixed with a more polar solvent (like ethyl acetate or dichloromethane).[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound streaks or tails on TLC/column Strong interaction between the basic aniline and acidic silica gel.[1][2]Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the silica surface.[1][2]
Poor separation of spots The chosen mobile phase lacks sufficient selectivity for the compounds.[4]Test alternative solvent systems. For example, switch from a hexane/ethyl acetate system to a dichloromethane/hexane or toluene/ethyl acetate system.[3][4]
Compound does not elute (Rf = 0) The mobile phase is not polar enough.[4]Gradually increase the proportion of the polar solvent in your mobile phase mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[4]
Compound elutes with the solvent front (Rf = 1) The mobile phase is too polar.[4]Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).[4]
Compound degrades on the column The compound is sensitive to the acidic nature of silica gel.[3]Deactivate the silica by pre-treating it with a triethylamine solution or use an alternative, more neutral stationary phase like alumina.[3][7]
Low yield after purification The compound is irreversibly adsorbed onto the silica. The fractions collected are too dilute to detect the product.[3]Add a basic modifier (triethylamine) to the eluent to reduce strong adsorption.[2] Concentrate the fractions you expect to contain the product before running a TLC analysis.[3]
Cracked or channeled column packing Improper packing of the column, leading to air bubbles or non-uniformity.[8]Repack the column carefully. Ensure the silica gel is a uniform slurry and allowed to settle without air bubbles. Add a layer of sand on top to prevent disturbance when adding solvent.[9][10]

Experimental Protocols

Protocol 1: Mobile Phase Selection using Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is critical for a successful separation.[2][8] The ideal solvent system will provide a good separation between the target compound and impurities, with an Rf value for the target compound preferably between 0.2 and 0.4.[4]

  • Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Prepare several TLC chambers with different solvent systems of varying polarities.

  • Spot the crude mixture onto silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light and/or with a staining agent.

  • Calculate the Rf value for each spot in each solvent system.

  • Select the solvent system that gives the best separation and the desired Rf for the product.

Solvent System (Hexane:Ethyl Acetate)Expected Rf of this compoundObservation
9:1Low Rf (<0.1)Eluent is not polar enough.
4:1 ~0.3 Good starting point for column chromatography.
2:1High Rf (>0.6)Eluent may be too polar for good separation.
1:1Very High Rf (>0.8)Eluent is too polar.

Note: These Rf values are illustrative. Actual values must be determined experimentally. The addition of 0.1% triethylamine to the chosen solvent system is recommended.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Preparation : For a typical purification, use silica gel (60-120 or 230-400 mesh) as the stationary phase.[10] The amount of silica should be 20-50 times the weight of the crude sample.[8]

  • Column Packing (Slurry Method) :

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a small layer of sand.

    • In a separate beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.[10] Gently tap the column to promote even packing.

    • Add another layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[9]

  • Sample Loading :

    • Wet Loading : Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[9] Carefully add this solution to the top of the column using a pipette.[9]

    • Dry Loading : If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the column.[9]

  • Elution :

    • Carefully add the mobile phase to the column.

    • Begin elution with the selected starting solvent system (e.g., Hexane:Ethyl Acetate 4:1 + 0.1% TEA).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[4]

  • Fraction Collection and Analysis :

    • Collect fractions in test tubes.[10]

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[10][11]

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.[4]

Workflow Visualization

G cluster_prep Preparation crude Crude this compound tlc TLC Analysis for Solvent System Selection crude->tlc pack Pack Column with Silica Gel Slurry dissolve Dissolve Crude Sample (Wet or Dry Loading) load Load Sample onto Column dissolve->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of this compound via column chromatography.

References

"recrystallization techniques for purifying 4-(2-methoxyphenyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(2-methoxyphenyl)aniline by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound.[1][2] It is particularly adept at removing small quantities of impurities, yielding a product with high purity. For aromatic amines, this method is often the preferred first approach.

Q2: What are the potential impurities in my crude this compound sample?

A2: Impurities can originate from the synthesis process, degradation, or storage.[3] Common impurities may include:

  • Unreacted starting materials: Precursors from the synthesis that were not fully consumed.

  • By-products: Unwanted compounds formed during the chemical reaction.

  • Degradation products: Anilines can be susceptible to oxidation, which often results in colored impurities.[4]

  • Residual solvents: Solvents used in the synthesis that have not been completely removed.[3]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[2][4] For anilines, common choices include aqueous ethanol or isopropanol.[4] To select the best solvent, you can test the solubility of a small amount of your crude product in various solvents in a test tube, observing its solubility at room temperature and upon heating.

Q4: My purified this compound crystals are colored, but the pure compound should be colorless or off-white. What can I do?

A4: The presence of color often indicates oxidation of the aniline.[4] To address this, you can use activated charcoal. Add a small amount of decolorizing carbon to the hot solution before the filtration step.[4][5] The charcoal will adsorb the colored impurities. However, be aware that using too much charcoal can also adsorb some of your desired product, which may lower the overall yield.[4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. An inappropriate solvent was chosen.2. Not enough solvent has been added.1. Test the solubility in a range of solvents to find a more suitable one.2. Add small additional portions of the hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce the yield.[5]
The compound "oils out" instead of forming crystals. 1. The solution is supersaturated.2. The boiling point of the solvent is higher than the melting point of the compound.1. Add a small amount of additional hot solvent to ensure complete dissolution before cooling.2. Select a solvent with a lower boiling point.[4]
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used).2. The rate of cooling is too rapid.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.[4]
The final yield is very low. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.2. The crystals were washed with a solvent that was not cold, causing some of the product to redissolve.3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution.2. Always wash the collected crystals with a small amount of ice-cold solvent.3. Ensure the funnel and receiving flask are pre-heated to prevent cooling and crystallization during filtration.[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, determine a suitable solvent. A good starting point for anilines is aqueous ethanol (e.g., 80% ethanol in water) or isopropanol.[4] The crude product should be sparingly soluble at room temperature but dissolve readily upon heating.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture gently (e.g., on a hot plate) with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4][5] Swirl the flask and gently boil the solution for a few minutes.

  • Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[4][5] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the purification of this compound using two different solvent systems. This data is for illustrative purposes to demonstrate expected outcomes.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (80% Ethanol/Water)90%99.2%82%
Recrystallization (Isopropanol)90%98.8%88%

Experimental Workflow

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Add Activated Charcoal (Optional, for color) B->C D Hot Gravity Filtration B->D If no charcoal needed C->D E Insoluble Impurities & Charcoal Removed D->E F Slow Cooling & Crystallization D->F G Vacuum Filtration F->G H Mother Liquor (Soluble Impurities) G->H I Wash with Cold Solvent G->I J Dry Crystals I->J K Pure this compound J->K

References

"side-product formation in the synthesis of 4-(2-methoxyphenyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-methoxyphenyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound, focusing on the three primary synthetic routes: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.

Guide 1: Buchwald-Hartwig Amination Issues

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but can be susceptible to side reactions.

Problem: Low yield of this compound and presence of aniline and/or anisole in the crude product.

  • Possible Cause: A common side reaction in the Buchwald-Hartwig amination is hydrodehalogenation, where the aryl halide is reduced, leading to the formation of anisole, and unreacted aniline remains.[1][2] This can be exacerbated by factors such as the choice of ligand, base, and the presence of water.

  • Solutions:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos and BrettPhos are known to minimize hydrodehalogenation.[3]

    • Base Selection: Use a weaker base if possible. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Bases like cesium carbonate or potassium phosphate can be effective alternatives.

    • Reaction Conditions: Ensure strictly anhydrous conditions, as water can contribute to hydrodehalogenation. Degas the solvent and use an inert atmosphere (Argon or Nitrogen).

    • Catalyst System: A bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to suppress the hydrodehalogenation pathway.[4]

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Side Product (Hydrodehalogenation %)
12-BromoanisoleAnilinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene1001275~15
22-BromoanisoleAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane110892<5
32-ChloroanisoleAnilinePd(OAc)₂ (3)BrettPhos (6)Cs₂CO₃t-BuOH1001888<7

Note: Data is representative and compiled from literature on similar diaryl amine syntheses. Actual results may vary.

Guide 2: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, but can be prone to homocoupling side reactions.

Problem: Significant amount of 4,4'-bianiline or 2,2'-dimethoxybiphenyl byproduct detected.

  • Possible Cause: Homocoupling of the boronic acid or aryl halide starting materials is a frequent side reaction.[5][6] This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7] A Pd(II)-mediated pathway can also lead to the homocoupling of the boronic acid.[8]

  • Solutions:

    • Inert Atmosphere: Rigorously degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment to exclude oxygen.[8] A subsurface sparge with nitrogen is particularly effective.[6]

    • Palladium Pre-catalyst: Use a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂) to minimize the Pd(II)-mediated homocoupling pathway at the start of the reaction.

    • Addition of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[6]

    • Reaction Conditions: Optimize the base and solvent system. The choice of base can influence the rate of transmetalation versus side reactions.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Side Product (Homocoupling %)
14-Bromoaniline2-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285~10
24-Iodoaniline2-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DMF100690<8
34-Bromoaniline2-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001694<5

Note: Data is representative and compiled from literature on similar biaryl syntheses. Actual results may vary.

Guide 3: Ullmann Condensation Issues

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds, often requiring harsh conditions.

Problem: Low and inconsistent yields, and formation of symmetrical biaryl byproducts.

  • Possible Cause: The traditional Ullmann reaction often requires high temperatures (>150 °C), which can lead to thermal decomposition and side reactions.[9] In the synthesis of an unsymmetrical diaryl amine, the homocoupling of the aryl halide starting materials can occur, leading to symmetrical biaryl impurities.[10]

  • Solutions:

    • Use of Ligands: Modern Ullmann protocols often employ ligands such as L-proline or N-methylglycine, which can significantly lower the required reaction temperature and improve yields.[11][12]

    • Catalyst Choice: Use of Cu(I) salts (e.g., CuI) is generally more effective than copper powder.

    • Solvent and Base: Polar aprotic solvents like DMSO or DMF are commonly used. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can also influence the reaction outcome.

    • Reaction Conditions: While modern methods are milder, ensuring anhydrous conditions and an inert atmosphere can still be beneficial.

Quantitative Data Summary: Ullmann Condensation

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoanisoleAnilineCu Powder (100)-K₂CO₃DMF1802445
22-IodoanisoleAnilineCuI (10)L-Proline (20)K₂CO₃DMSO901288
32-BromoanisoleAnilineCuI (5)N-Methylglycine (10)Cs₂CO₃Dioxane1101885

Note: Data is representative and compiled from literature on similar diaryl amine syntheses. Actual results may vary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route:

  • Buchwald-Hartwig Amination: Anisole (from hydrodehalogenation of 2-haloanisole) and unreacted aniline.

  • Suzuki-Miyaura Coupling: 4,4'-Bianiline and 2,2'-dimethoxybiphenyl (from homocoupling of the starting materials).

  • Ullmann Condensation: Symmetrical diaryl amines and biaryls from homocoupling of the aryl halide.

Q2: How can I purify this compound from the common side products?

A2:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product from starting materials and side products. A solvent system of ethyl acetate and hexanes is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective purification method.

  • Acid-Base Extraction: To remove unreacted aniline, an acidic wash (e.g., with dilute HCl) can be used to extract the basic aniline into the aqueous layer, provided the desired product is not acid-sensitive.

Q3: My reaction is not going to completion. What should I check?

A3:

  • Catalyst Activity: Ensure your palladium or copper catalyst is active. For palladium-catalyzed reactions, ensure the Pd(0) species is being generated in situ or use a pre-catalyst.

  • Inert Atmosphere: Oxygen can deactivate the catalyst, especially in Suzuki and Buchwald-Hartwig reactions. Ensure your system is properly degassed and under an inert atmosphere.

  • Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.

  • Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature for the chosen catalytic system.

Q4: Can I use 2-chloroanisole as a starting material for these reactions?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides.

  • Buchwald-Hartwig Amination: Yes, with the use of specialized, bulky phosphine ligands like BrettPhos, aryl chlorides can be used effectively.

  • Suzuki-Miyaura Coupling: This can be challenging. It often requires more active catalyst systems and harsher conditions.

  • Ullmann Condensation: This is generally not recommended as it requires very high temperatures and often gives low yields with aryl chlorides.

Experimental Protocols & Visualizations

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd catalyst, ligand, and base to a dry flask B Evacuate and backfill with Argon/Nitrogen (3x) A->B C Add 2-bromoanisole, aniline, and anhydrous solvent B->C D Degas the reaction mixture C->D E Heat to 80-110 °C with stirring D->E F Monitor progress by TLC/LC-MS E->F G Cool to RT and dilute with ethyl acetate F->G H Wash with water and brine G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Workflow for Buchwald-Hartwig Amination.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_o2 Pd(II)L₂ pd0->pd2_o2 O₂ pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)₂) pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L₂) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product homocoupling Homocoupling (2 Ar'-B(OH)₂) pd2_o2->homocoupling homocoupling->pd0 Regenerates Catalyst side_product Ar'-Ar' (Side Product) homocoupling->side_product

Suzuki catalytic cycle and homocoupling.
Logical Relationship: Troubleshooting Low Yield in Ullmann Condensation

Ullmann_Troubleshooting start Low Yield in Ullmann Reaction q1 Are you using a ligand? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature >150 °C? a1_yes->q2 sol1 Add a ligand like L-proline or N-methylglycine a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower temperature to 90-120 °C with a suitable ligand a2_yes->sol2 q3 Are you using Cu(0) powder? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Switch to a Cu(I) salt (e.g., CuI) a3_yes->sol3 end Improved Yield a3_no->end sol3->end

References

Technical Support Center: Troubleshooting Poor Solubility of 4-(2-methoxyphenyl)aniline in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-(2-methoxyphenyl)aniline in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an aromatic amine, is generally expected to have low solubility in aqueous solutions and higher solubility in organic solvents.[1][2] The presence of the aniline moiety contributes to some polarity, but the two phenyl rings lead to a largely hydrophobic character. Like many anilines, its solubility can be influenced by the pH of the medium.[3]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: When encountering poor solubility, consider the following initial steps:

  • Increase Temperature: Gently heating the reaction mixture can significantly improve the solubility of many organic compounds. However, ensure that the applied temperature does not exceed the decomposition temperature of your reactants or catalyst.

  • Extend Sonication/Stirring Time: Sometimes, dissolution is kinetically slow. Increasing the stirring time or using an ultrasonic bath can help break down solid aggregates and facilitate solvation.

  • Particle Size Reduction: Grinding the solid this compound into a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a very effective strategy. A small amount of a polar aprotic solvent in which the compound is highly soluble can be added to the main reaction solvent to create a solvent system with improved solubilizing power.

Q4: Which co-solvents are recommended for reactions involving this compound?

A4: Common and effective co-solvents for poorly soluble aromatic amines include:

  • Dimethylformamide (DMF) [4]

  • Dimethyl sulfoxide (DMSO) [4][5]

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,4-Dioxane [6]

  • Tetrahydrofuran (THF) [7]

The choice of co-solvent should be compatible with your reaction conditions (e.g., not reactive with your reagents or catalyst).

Q5: How does pH affect the solubility of this compound?

A5: As an aniline derivative, this compound is a weak base. In acidic conditions, the amino group can be protonated to form an anilinium salt. These salts are generally more soluble in polar solvents, including water, than the free base.[3] Therefore, adding a small amount of a non-nucleophilic acid might improve solubility, provided it does not interfere with your reaction.

Q6: Are there any theoretical tools to predict a suitable solvent?

A6: Yes, Hansen Solubility Parameters (HSP) can be a useful predictive tool. The principle is that "like dissolves like." Solvents with HSP values close to those of the solute are more likely to be good solvents. By comparing the HSP of this compound (or a close analog) with a list of solvents, you can identify promising candidates for solubility screening.[8][9]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

If you are unsure which solvent to use, a systematic screening of a small number of solvents is recommended.

Experimental Protocol:

  • Preparation: Weigh a small, equal amount of this compound (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list of recommended solvents (see Table 1).

  • Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for 5-10 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully dissolved, gently heat the mixture (e.g., to 50-60 °C, ensuring it is below the solvent's boiling point) with continued stirring. Observe and record any changes in solubility.

  • Selection: Choose the solvent or solvent mixture that provides the best solubility at a suitable temperature for your reaction.

Guide 2: Utilizing Co-solvents for Improved Solubility in a Reaction

This guide provides a general procedure for using a co-solvent when the primary reaction solvent is not sufficient to dissolve this compound.

Experimental Protocol:

  • Initial Setup: To your reaction vessel, add this compound and the majority of your primary reaction solvent.

  • Co-solvent Addition: While stirring, add a small amount (e.g., 5-10% of the total volume) of a suitable co-solvent (e.g., DMF, DMSO) in which your compound has high solubility.

  • Observation: Observe if the compound dissolves. You may need to gently warm the mixture.

  • Reaction Initiation: Once the substrate is fully dissolved, add the other reagents and catalyst to initiate the reaction.

  • Monitoring: Be aware that the presence of a co-solvent might affect the reaction kinetics or the stability of your catalyst. Monitor the reaction progress closely.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) for Solvent Selection

The Hansen Solubility Parameters (HSP) can help predict the solubility of a substance in a given solvent. A smaller "distance" (Ra) between the HSP of the solute and the solvent indicates a higher likelihood of dissolution. The HSP for 2-Methoxyaniline (a close analog to this compound) are provided below as a reference.[10]

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
2-Methoxyaniline (o-Anisidine) 19.5 5.4 11.4
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl sulfoxide (DMSO)18.416.410.2
N-Methyl-2-pyrrolidone (NMP)18.012.37.2
1,4-Dioxane19.01.87.4
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Acetonitrile15.318.06.1
Ethanol15.88.819.4
Chloroform17.83.15.7

Data sourced from various chemical suppliers and online databases.[11][12][13]

Visualizations

G cluster_0 Troubleshooting Workflow Start Poor Solubility of this compound Observed Step1 Initial Checks: - Increase Temperature - Extend Stirring/Sonication - Reduce Particle Size Start->Step1 Decision1 Is Solubility Improved? Step1->Decision1 Step2 Proceed with Reaction Decision1->Step2 Yes Step3 Solvent System Modification Decision1->Step3 No End Reaction Setup Optimized Step2->End Step4 Select a Suitable Co-solvent (e.g., DMF, DMSO, NMP) Step3->Step4 Step5 Consider pH Adjustment (Acidification) Step3->Step5 Step6 Perform Systematic Solvent Screening Step3->Step6 Decision2 Is Solubility Now Adequate? Step4->Decision2 Step5->Decision2 Step6->Decision2 Decision2->End Yes

Caption: A flowchart for troubleshooting poor solubility.

G cluster_1 Solvent Selection Logic Solute This compound (Poorly Soluble) HSP Determine Hansen Solubility Parameters (HSP) of Solute (or Analog) Solute->HSP CalculateRa Calculate HSP Distance (Ra) between Solute and Solvents HSP->CalculateRa SolventDB Consult HSP Database of Common Solvents SolventDB->CalculateRa Decision Is Ra small? CalculateRa->Decision GoodSolvent Predicted Good Solvent Decision->GoodSolvent Yes BadSolvent Predicted Poor Solvent Decision->BadSolvent No Screening Experimental Screening of Top Candidates GoodSolvent->Screening

Caption: Logic for solvent selection using Hansen Solubility Parameters.

References

Technical Support Center: Optimization of 4-(2-methoxyphenyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-methoxyphenyl)aniline, primarily via the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method for synthesizing this compound.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromoaniline or 4-iodoaniline) with an arylboronic acid (e.g., 2-methoxyphenylboronic acid).[1] It is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of starting materials.[2][3]

Q2: What are the key components of a Suzuki-Miyaura reaction for this synthesis?

A2: A typical Suzuki-Miyaura reaction for synthesizing this compound requires the following key components:

  • Aryl Halide: 4-bromoaniline or 4-iodoaniline are common choices. The reactivity order is generally I > Br > Cl.[4]

  • Arylboronic Acid: 2-methoxyphenylboronic acid.

  • Palladium Catalyst: A palladium(0) species is the active catalyst.[5] This can be a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or generated in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf).[6][7][8]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] Common examples include triphenylphosphine (PPh₃) and Buchwald ligands like SPhos.

  • Base: A base is required to activate the boronic acid for transmetalation.[9][10] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[6][7]

  • Solvent: A suitable solvent or solvent mixture is needed to dissolve the reactants and facilitate the reaction. Common solvents include 1,4-dioxane, toluene, and mixtures with water.[6][7]

Q3: How do I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7][8]

Q4: What are the common side reactions to be aware of?

A4: Common side reactions in Suzuki-Miyaura couplings include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be minimized by ensuring the reaction is free of oxygen.[11]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be more prevalent with electron-rich boronic acids and can be influenced by the choice of base and the presence of water.[10]

  • Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., oxidized Pd(0)).Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use a fresh batch of catalyst or a more stable precatalyst.[12]
Incorrect base or insufficient amount.The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure at least 2-3 equivalents of the base are used.[6][7]
Low reaction temperature.Gradually increase the reaction temperature. Suzuki couplings often require heating (e.g., 80-120 °C).[7]
Poor solubility of reactants.Choose a solvent system where all reactants are soluble at the reaction temperature. Solvent mixtures like dioxane/water or toluene/ethanol/water can be effective.[1]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.[11]
Inefficient reduction of Pd(II) precatalyst.If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Alternatively, use a direct Pd(0) catalyst source like Pd(PPh₃)₄.[11]
Formation of Debrominated Starting Material (Aniline) Presence of a hydride source.Use high-purity, dry solvents. The choice of base can also influence this side reaction.
Catalyst-mediated side reaction.Screen different palladium catalysts and ligands.
Difficulty in Product Purification Presence of residual palladium catalyst.Filter the reaction mixture through a pad of celite after completion.[8]
Co-elution of product with byproducts.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method if the product is a solid.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids, which can serve as a starting point for the optimization of this compound synthesis. Note that optimal conditions may vary depending on the specific substrates and scale of the reaction.

Table 1: Recommended Catalysts, Bases, and Solvents for Aryl-Aryl Suzuki Couplings [6]

CatalystLigand (if applicable)BaseSolventTypical Temperature (°C)
Pd(PPh₃)₄-K₃PO₄, Na₂CO₃, Cs₂CO₃1,4-Dioxane, Toluene, DMF80 - 110
Pd₂(dba)₃P(t-Bu)₃, PCy₃, SPhosK₃PO₄, KF1,4-Dioxane, THFRoom Temp. - 100
Pd(OAc)₂PPh₃, PCy₃, Buchwald LigandsK₂CO₃, CsFToluene, Acetonitrile, Water mixtures60 - 100
PdCl₂(dppf)-Na₂CO₃, K₃PO₄1,4-Dioxane, DMF80 - 120

Table 2: Substrate Scope and Expected Yields for Suzuki Coupling of 4-Bromoaniline with Various Arylboronic Acids [13]

Arylboronic AcidProductTypical Yield Range (%)
Phenylboronic acid4-Phenylaniline92
4-Methylphenylboronic acid4-(p-Tolyl)aniline95
2-Methylphenylboronic acid4-(o-Tolyl)aniline93
2-Methoxyphenylboronic acidThis compound94
4-Cyanophenylboronic acid4-(4-Aminophenyl)benzonitrile62

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline, 2-methoxyphenylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate Ar¹-Pd(II)L₂-X Pd0->PdII_intermediate + Ar¹-X ArylHalide Ar¹-X (4-Bromoaniline) OxAdd Oxidative Addition PdII_diaryl Ar¹-Pd(II)L₂-Ar² PdII_intermediate->PdII_diaryl + [Ar²-B(OH)₃]⁻ BoronicAcid Ar²-B(OH)₂ (2-Methoxyphenylboronic acid) Base Base (e.g., K₂CO₃) Transmetalation Transmetalation PdII_diaryl->Pd0 Product Ar¹-Ar² (this compound) PdII_diaryl->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of 4-(2-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering colored impurities during the handling or synthesis of 4-(2-methoxyphenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound sample developed a yellow, red, or brown color?

A1: this compound, like many aniline derivatives, is susceptible to air oxidation.[1] Exposure to air and light can lead to the formation of strongly colored, oxidized polymeric impurities, causing the sample to darken over time from its typically colorless or off-white state.[1][2]

Q2: Are these colored impurities likely to interfere with my subsequent reactions?

A2: Yes, the presence of impurities can lead to side reactions, lower yields, and complications in the purification of your final product. For applications in drug development and synthesis, using a purified, colorless starting material is crucial for reproducibility and purity of the final compound.

Q3: What are the primary methods for removing colored impurities from this compound?

A3: The most common and effective methods for removing colored impurities from solid organic compounds like this compound are recrystallization, treatment with activated carbon (charcoal), and column chromatography.[3][4] The choice of method depends on the nature of the impurities, the quantity of material, and the required final purity.

Q4: Can I use distillation to purify this compound?

A4: While vacuum distillation can be used for liquid anilines, it may not be suitable for this compound if it is a solid at room temperature or if it decomposes at its boiling point.[5] For solid compounds, other methods are generally preferred.

Q5: How do I choose the best purification method for my situation?

A5: Refer to the comparison table below. For general decolorization of a solid product, a combination of activated carbon treatment followed by recrystallization is often effective. If impurities are close in polarity to the product, column chromatography is the most powerful technique.[6]

Data Presentation: Comparison of Purification Techniques

Technique Principle of Separation Best For Removing Advantages Disadvantages Scale
Activated Carbon Treatment Adsorption of large, nonpolar, colored molecules onto a high-surface-area carbon matrix.[3][7]High molecular weight, colored, and nonpolar impurities.[8]Simple, fast, and inexpensive for bulk decolorization.[9]Can adsorb the desired product, reducing yield; may not remove all types of impurities.[3]Milligrams to Kilograms
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[4]Small amounts of impurities that have different solubility profiles from the product.Highly effective for achieving high purity of solid compounds; scalable.Requires finding a suitable solvent; product loss in the mother liquor is inevitable.[4]Milligrams to Kilograms
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[6]Impurities with different polarities than the desired compound.Excellent separation power; can separate complex mixtures.[6]Can be time-consuming and labor-intensive; requires larger volumes of solvent.Micrograms to Grams

Troubleshooting and Logical Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification method.

G Troubleshooting Workflow for Purifying this compound cluster_start cluster_check cluster_methods cluster_outcome start Start: Impure, Colored This compound is_solid Is the product a solid with a slight to moderate color? start->is_solid carbon_recrys Option 1: Activated Carbon & Recrystallization is_solid->carbon_recrys Yes column_chrom Option 2: Column Chromatography is_solid->column_chrom No, or heavily contaminated failure Still Impure/Colored? carbon_recrys->failure column_chrom->failure success Purified, Colorless Product failure->carbon_recrys Yes (from Option 2, consider pre-treatment) failure->column_chrom Yes (from Option 1) failure->success No

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon and Recrystallization

This protocol is highly effective for removing common oxidative impurities.

  • Solvent Selection: Test the solubility of a small amount of your impure this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to find a suitable recrystallization solvent.[10] An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[4]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.[4]

  • Activated Carbon Treatment: Remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.[3]

    • Caution: Add the carbon carefully to the slightly cooled solution to prevent violent boiling over.[3]

  • Hot Filtration: Swirl the mixture for a few minutes. While still hot, perform a gravity filtration using fluted filter paper to remove the activated carbon.[3] This step should be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper. Keeping the filtration setup warm can help.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This method is ideal when recrystallization is ineffective or when other non-colored impurities are present.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for moderately polar compounds like anilines.[6]

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is common.[11] Aim for an Rf value of 0.2-0.4 for the desired compound. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the basic aniline from "tailing" on the acidic silica gel.[11]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into a vertical chromatography column and allow the silica to pack evenly, draining excess solvent until the solvent level is just above the silica bed.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.[6]

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.[6] The colored impurities, often being more polar oxidation products, will typically elute later than the desired compound or remain adsorbed on the silica.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

"degradation pathways of 4-(2-methoxyphenyl)aniline under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-(2-methoxyphenyl)aniline under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Question 1: I am observing rapid discoloration and precipitation upon adding acid to my this compound solution. What is happening and how can I control it?

Answer:

Rapid discoloration (often to dark brown or black) and precipitation are characteristic signs of extensive polymerization of the aniline moiety under acidic conditions.[1][2][3] The acidic environment protonates the amine group, and subsequent oxidation (even by atmospheric oxygen) can initiate a free-radical polymerization process, leading to the formation of insoluble polyaniline-like structures.[1][2]

Troubleshooting Steps:

  • Control Acid Concentration: Start with a lower acid concentration (e.g., 0.01 M HCl) and gradually increase it. Strong acids at high concentrations (e.g., >1 M) can accelerate polymerization.[1]

  • Temperature Control: Perform the initial acid addition and subsequent reaction at a controlled, lower temperature (e.g., 4°C or on an ice bath) to slow down the reaction kinetics.

  • Inert Atmosphere: Purge your reaction vessel and solvents with an inert gas like nitrogen or argon to minimize oxidation, which is a key initiator of polymerization.

  • Monitor Reaction Time: For initial studies, use shorter time points to capture early degradation products before extensive polymerization occurs.

Question 2: My HPLC analysis shows a significant loss of the parent this compound peak, but I am not seeing distinct degradation product peaks, just a noisy or rising baseline. What could be the cause?

Answer:

This is a common issue when analyzing aniline derivatives that have undergone forced degradation. The likely causes are:

  • Formation of Insoluble Polymers: As mentioned, acidic conditions can lead to polymerization. These high molecular weight polymers may precipitate out of solution before injection or be too large and complex to elute as sharp peaks on a standard reverse-phase HPLC column, resulting in a noisy or undulating baseline.

  • Adsorption of Degradants to the Column: Highly polar or charged degradation products can irreversibly adsorb to the silica backbone of the HPLC column, leading to poor peak shape and loss of signal.

  • Co-elution of Multiple Minor Degradants: The degradation process may produce a multitude of minor products that are not baseline resolved, appearing as a broad "hump" or a rising baseline.

Troubleshooting Steps:

  • Sample Preparation: Before injection, centrifuge or filter your sample (e.g., with a 0.22 µm PTFE filter) to remove precipitated polymers.

  • HPLC Method Optimization:

    • Mobile Phase pH: Ensure the mobile phase pH is controlled and appropriate for analyzing amines. A lower pH (e.g., 2.5-3.5) can help to protonate residual silanols on the column, reducing peak tailing for basic analytes.

    • Use of Additives: Add a competing amine like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to mask silanol groups and improve the peak shape of amine-containing degradants.

    • Gradient Elution: Employ a gradient elution method to help resolve a complex mixture of degradation products with varying polarities.

    • Different Stationary Phase: Consider using a column with a different stationary phase, such as one with end-capping or a polymer-based column, which may have fewer secondary interactions.

  • Use of a Guard Column: A guard column can help protect your analytical column from irreversible adsorption of "sticky" degradation products.

Question 3: I am trying to identify degradation products using LC-MS, but the mass spectra are complex and difficult to interpret. What are some common challenges and solutions?

Answer:

Identifying unknown degradation products by LC-MS can be challenging due to the complexity of the degradation mixture and the nature of the analytes.

Common Challenges:

  • In-source Fragmentation/Reactions: The electrospray ionization (ESI) source can sometimes induce fragmentation or reactions, leading to ions that are not present in the sample.

  • Multiple Charge States: Larger oligomers or degradation products may exist in multiple charge states (e.g., [M+H]+, [M+2H]2+), complicating spectral interpretation.

  • Isomeric Degradants: Degradation pathways can produce isomers that have the same mass but different structures, which cannot be distinguished by MS alone. Chromatographic separation is crucial here.

  • Matrix Effects: Components of the reaction mixture (e.g., high salt concentration from buffers) can suppress the ionization of your analytes of interest.

Troubleshooting and Best Practices:

  • Optimize MS Parameters: Tune the MS parameters (e.g., capillary voltage, cone voltage) for your parent compound and expected degradation products to minimize in-source fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., TOF, Orbitrap) to obtain accurate mass measurements. This allows for the prediction of elemental compositions for the parent and fragment ions, which is critical for structural elucidation.

  • Tandem MS (MS/MS): Perform MS/MS experiments on the ions of interest to obtain fragmentation patterns. Comparing the fragmentation of a degradation product to that of the parent compound can provide clues about which part of the molecule has been modified.

  • Control Experiments: Analyze a "blank" sample (your reaction medium without the analyte) to identify background ions.

  • Desalting: If your sample contains high concentrations of non-volatile salts, consider a desalting step (e.g., solid-phase extraction) before MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under acidic conditions?

A1: Based on the structure, two primary degradation pathways are expected under acidic conditions:

  • Polymerization of the Aniline Moiety: The aniline portion of the molecule is susceptible to oxidative polymerization in an acidic medium. This proceeds through the formation of radical cations that couple to form dimers, trimers, and eventually insoluble high-molecular-weight polymers.[1][2] The color change to dark brown or black is a strong indicator of this pathway.

  • Acid-Catalyzed Cleavage of the Ether Linkage: The methoxy group on the phenyl ring is an ether linkage, which can be cleaved under strong acidic conditions, particularly with heating. This would likely result in the formation of a phenol and a corresponding methyl derivative (e.g., methanol or a methylated byproduct).

It is also possible that these pathways compete or that products from one pathway can be further modified by the other. For instance, cleavage of the ether bond could occur on the polymeric chains.

Q2: What are the standard ICH-recommended conditions for forced degradation under acidic hydrolysis?

A2: The International Council for Harmonisation (ICH) guidelines suggest the following general conditions for acid hydrolysis in forced degradation studies:[4][5]

  • Acid: Typically 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

  • Temperature: Initially at room temperature. If no degradation is observed, the temperature can be increased (e.g., 50-70°C) or the acid concentration raised.

  • Duration: The study duration can range from a few hours to several days, depending on the stability of the compound. The goal is to achieve a target degradation of 5-20%.[4][5]

  • Analysis: Samples are typically withdrawn at various time points, neutralized, and then analyzed by a stability-indicating method, usually HPLC.

Q3: How can I quantify the degradation of this compound and its products?

A3: Quantification is typically performed using a validated stability-indicating HPLC method with UV detection.

  • Parent Compound: The decrease in the peak area of this compound over time is used to quantify its degradation.

  • Degradation Products: The peak areas of the formed degradation products can be used to determine their relative amounts. To obtain accurate concentrations of the degradants, reference standards for these impurities would be needed. If standards are not available, their concentrations can be estimated relative to the parent compound, assuming a similar response factor (area % or normalization).

Q4: What is "mass balance" in the context of a forced degradation study, and why is it important?

A4: Mass balance is an important aspect of a forced degradation study that aims to account for all the mass of the parent drug after it has been degraded. In an ideal scenario, the sum of the amount of the remaining parent drug and the amounts of all the formed degradation products should equal the initial amount of the parent drug.

Achieving a good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected and that the analytical method is stability-indicating. A poor mass balance might suggest that some degradation products are not being detected (e.g., they are not UV active, are volatile, or are irreversibly adsorbed to the HPLC column).

Data Presentation

The following tables summarize hypothetical quantitative data for the degradation of a related aromatic amine and an aryl ether under acidic conditions to provide an example of expected results.

Table 1: Hypothetical Degradation of an Aniline Derivative in 0.1 M HCl at 60°C

Time (hours)Parent Compound Remaining (%)Major Polymer Peak Area (arbitrary units)
0100.00
292.515,340
485.132,180
872.365,450
2445.8152,300

Table 2: Hypothetical Yield of Phenol from Acidic Cleavage of a Methoxy-Aromatic Compound

Acid ConcentrationTemperature (°C)Reaction Time (hours)Phenol Yield (%)
1 M HBr100635
1 M HBr120668
5 M HCl1201215
5 M HBr120692

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • In a clean glass vial, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample with the same concentration of the drug in a 50:50 mixture of the organic solvent and water.

    • Cap the vials and place them in a water bath set to 60°C.

  • Time Points: Withdraw aliquots from the reaction and control vials at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by a validated stability-indicating HPLC-UV method. If product identification is required, analyze the samples by LC-MS.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Mandatory Visualizations

Degradation_Pathways cluster_main This compound cluster_path1 Pathway 1: Polymerization cluster_path2 Pathway 2: Ether Cleavage Parent This compound Radical_Cation Radical Cation Formation Parent->Radical_Cation Oxidation (H⁺, O₂) Protonation Protonation of Ether Oxygen Parent->Protonation H⁺ Dimer Dimerization Radical_Cation->Dimer Oligomers Oligomerization Dimer->Oligomers Polymers Polyaniline-like Polymers (Insoluble, Colored) Oligomers->Polymers Cleavage Nucleophilic Attack (e.g., by Cl⁻) Protonation->Cleavage Phenol_Product 4-(2-hydroxyphenyl)aniline Cleavage->Phenol_Product Methyl_Byproduct Methyl Chloride Cleavage->Methyl_Byproduct

Caption: Proposed degradation pathways of this compound under acidic conditions.

Experimental_Workflow Start Start: This compound Sample Acid_Stress Acidic Stress (e.g., 0.1 M HCl, 60°C) Start->Acid_Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid_Stress->Sampling Neutralization Quench Reaction (Neutralize with Base) Sampling->Neutralization Analysis Analysis Neutralization->Analysis HPLC_UV HPLC-UV (Quantification) Analysis->HPLC_UV LC_MS LC-MS/MS (Identification) Analysis->LC_MS Data_Interpretation Data Interpretation: - Degradation Kinetics - Mass Balance - Pathway Elucidation HPLC_UV->Data_Interpretation LC_MS->Data_Interpretation

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_HPLC Issue { Issue: Peak Tailing/Loss of Signal |  Is the analyte an amine?} Check_pH Check Mobile Phase pH Is pH 2-3 units away from pKa? Issue:f1->Check_pH Yes Adjust_pH Adjust pH to 2.5-3.5 Check_pH:f1->Adjust_pH No Check_Silanol Secondary Silanol Interactions? Add competing amine (e.g., TEA)? Check_pH:f1->Check_Silanol Yes Resolution Problem Resolved Adjust_pH->Resolution Add_TEA Add 0.1% TEA to Mobile Phase Check_Silanol:f1->Add_TEA Yes Check_Column Column Overload/Contamination? Dilute sample or use guard column? Check_Silanol:f1->Check_Column No Add_TEA->Resolution Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Column:f1->Dilute_Sample Overload Use_Guard Install Guard Column Check_Column:f1->Use_Guard Contamination Dilute_Sample->Resolution Use_Guard->Resolution

Caption: Troubleshooting logic for HPLC analysis of aromatic amines.

References

Technical Support Center: Scaling Up the Synthesis of 4-(2-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(2-methoxyphenyl)aniline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound? A1: The most prevalent and scalable method for synthesizing this compound, a biaryl amine, is through palladium-catalyzed cross-coupling reactions. The two primary strategies are:

  • Suzuki-Miyaura Coupling: This reaction forms the carbon-carbon bond between two aromatic rings by coupling an aryl halide with an arylboronic acid. For this target molecule, the typical routes involve reacting 4-bromoaniline with 2-methoxyphenylboronic acid or 2-bromoanisole with 4-aminophenylboronic acid.[1][2] This method is widely used due to its tolerance of a broad range of functional groups and the commercial availability of catalysts and reagents.[1]

  • Buchwald-Hartwig Amination: This method directly forms the carbon-nitrogen bond by coupling an aryl halide or pseudohalide with an amine.[3][4] While effective, for this specific molecule, it might present selectivity challenges. It is often considered a strong alternative to the Suzuki coupling, particularly when the required boronic acids are unstable or difficult to access.[5]

Q2: Which synthetic route is generally preferred for large-scale production? A2: For large-scale synthesis, the Suzuki-Miyaura coupling is often preferred. Its advantages include milder reaction conditions compared to some classical methods, high yields, and a generally more favorable environmental and safety profile.[2] While palladium catalysts can be expensive, their efficiency at low loading percentages often makes the process economically viable on an industrial scale.[6]

Q3: What are the critical process parameters to monitor and control during scale-up? A3: When scaling up the synthesis, typically via Suzuki-Miyaura coupling, the following parameters are critical:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine ligand is crucial for reaction efficiency and minimizing side products.[7]

  • Base and Solvent System: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, or aqueous mixtures) can significantly impact reaction kinetics and product purity.[2][7]

  • Temperature Control: Cross-coupling reactions can be exothermic. Precise temperature control is essential to prevent catalyst degradation and the formation of impurities.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Maintaining an inert atmosphere (e.g., with nitrogen or argon) throughout the reaction is critical to prevent catalyst deactivation.[5]

  • Purity of Starting Materials: Impurities in the starting materials can poison the catalyst, leading to a stalled or incomplete reaction.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it? A4: Low yields can stem from several factors. A systematic approach is needed to diagnose the root cause.

  • Incomplete Reaction: If reaction monitoring (e.g., via TLC or GC) shows significant starting material remaining, consider extending the reaction time or cautiously increasing the temperature.[8]

  • Catalyst Deactivation: The palladium catalyst may be inactive or degrading. Ensure the reaction is conducted under a strict inert atmosphere to prevent oxidation. Using fresh catalyst and high-purity, degassed solvents is recommended.[5]

  • Sub-optimal Reagents or Conditions: The chosen base, solvent, or ligand may not be optimal for your specific substrates. A small-scale screen of different conditions can help identify a more robust system.[7] Solubility issues can also lead to poor reactivity; ensure your reactants are soluble in the chosen solvent system at the reaction temperature.[8]

Q5: I am observing significant impurity formation. How can I identify and minimize these byproducts? A5: The most common byproducts in a Suzuki-Miyaura coupling are a result of side reactions.

  • Homocoupling: Formation of biphenyls from the coupling of two molecules of the same starting material (e.g., 4,4'-diaminobiphenyl or 2,2'-dimethoxybiphenyl). This is a very common side product.[9] To minimize it, ensure a slow addition of reagents and maintain optimal catalyst concentration.

  • Protodeboronation: The boronic acid reagent can react with residual water or acidic protons to revert to the corresponding arene (in this case, anisole), which halts the reaction. Using an anhydrous base and solvent can mitigate this issue.[9]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene (aniline). This is often promoted by certain catalyst systems and reaction conditions.[9]

  • Oxidation of Product: The aniline product can be sensitive to oxidation, leading to colored impurities, especially during work-up and purification.[10] Blanketing with an inert gas during these steps can be beneficial.

Q6: The reaction has stalled and is not progressing to completion. What should I do? A6: A stalled reaction is often due to catalyst poisoning or degradation.

  • Check for Impurities: Analyze your starting materials for impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).

  • Add Fresh Catalyst: In some cases, adding a second portion of the catalyst can restart the reaction. However, this is not always effective and can complicate purification.

  • Re-evaluate Ligand Choice: Some phosphine ligands are more robust and resistant to degradation under prolonged heating. Consider screening more stable ligands if stalling is a recurring issue.[11]

Data Presentation

Table 1: Comparison of Typical Suzuki-Miyaura Reaction Conditions

ParameterOption 1Option 2Option 3
Aryl Halide 4-Bromoaniline4-Iodoaniline2-Bromoanisole
Boronic Acid 2-Methoxyphenylboronic acid2-Methoxyphenylboronic acid4-Aminophenylboronic acid
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ with SPhos
Base K₂CO₃ (aq)K₃PO₄Cs₂CO₃
Solvent Toluene / Ethanol1,4-DioxaneTHF / H₂O
Temperature 80-100 °C90-110 °C60-80 °C
Typical Yield Moderate to HighHighHigh
Notes Classic, cost-effective conditions.Often provides higher yields for challenging substrates.Milder conditions, good for sensitive functional groups.

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/GC.
Catalyst deactivationEnsure strict inert atmosphere; use fresh, high-purity catalyst.
Poor reagent solubilitySelect a solvent system where all reactants are soluble at the reaction temperature.
Impurity Homocoupling of reagentsOptimize catalyst loading; consider slow addition of one reactant.
Formation Protodeboronation of boronic acidUse anhydrous solvents and base; ensure starting materials are dry.
Oxidation of aniline productKeep product under an inert atmosphere during work-up and storage.
Reaction Stalls Catalyst poisoningPurify starting materials to remove potential poisons (e.g., sulfur).
Catalyst degradationScreen more robust phosphine ligands; avoid excessive temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • 2-Methoxyphenylboronic acid (1.2 eq)

  • Palladium Tetrakis(triphenylphosphine), Pd(PPh₃)₄ (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Water

Procedure:

  • Degassing: Degas the solvent mixture (Toluene/Ethanol/Water) by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoaniline (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC until the 4-bromoaniline is consumed (typically 6-12 hours).[12]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[10][12]

Mandatory Visualizations

cluster_workflow Synthesis Workflow Start Starting Materials (4-Bromoaniline, 2-Methoxyphenylboronic acid) Setup Reaction Setup (Add Reagents, Solvent, Base) Start->Setup Degas Establish Inert Atmosphere Setup->Degas Coupling Suzuki-Miyaura Coupling (Add Catalyst, Heat to 90-100 °C) Degas->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Purification (Column Chromatography or Recrystallization) Workup->Purify End Pure this compound Purify->End cluster_troubleshooting Troubleshooting Decision Tree Problem Low Conversion? Check_SM Check TLC/GC for Starting Material (SM) Problem->Check_SM SM_Present SM Present? Check_SM->SM_Present Action_Optimize Action: - Increase Temperature/Time - Check Reagent Stoichiometry SM_Present->Action_Optimize Yes Check_Catalyst Evaluate Catalyst Activity SM_Present->Check_Catalyst No Action_Catalyst Action: - Use Fresh Catalyst - Ensure Inert Atmosphere - Purify SM Check_Catalyst->Action_Catalyst cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_OxAdd Ar-Pd(II)L₂-X Pd0->PdII_OxAdd Oxidative Addition (Ar-X) PdII_Trans Ar-Pd(II)L₂-Ar' PdII_OxAdd->PdII_Trans Transmetalation (Ar'-B(OR)₂ + Base) PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' PdII_Trans->Product

References

Validation & Comparative

Comparative Guide for Purity Analysis of 4-(2-methoxyphenyl)aniline by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-methoxyphenyl)aniline is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and robustness.[1][2][3] This guide provides a comparative analysis of two HPLC-UV methods for the purity determination of this compound: a standard isocratic method and a newly developed rapid gradient method. The objective is to highlight the advantages of the optimized method in terms of efficiency, resolution, and analysis time.

Methodology Comparison

Two distinct HPLC-UV methods were evaluated for the purity analysis of this compound. Method A represents a standard isocratic approach, while Method B is a newly developed, optimized gradient method designed for high-throughput analysis without compromising accuracy.

Method A: Standard Isocratic Method

This method utilizes a conventional C18 column with an isocratic mobile phase. While reliable, this approach can lead to longer run times and broader peaks, especially for late-eluting impurities.

Method B: Rapid Gradient Method

Method B employs a modern core-shell C18 column and a tailored gradient elution. This combination allows for a significant reduction in analysis time and improved peak shapes, leading to better resolution and sensitivity.

Data Presentation

The performance of the two methods was evaluated based on key chromatographic parameters, including retention time of the main peak, resolution of critical impurity pairs, peak asymmetry (tailing factor), and the total run time. The results are summarized in the table below.

ParameterMethod A (Standard Isocratic)Method B (Rapid Gradient)
Retention Time (Main Peak) 12.5 min5.8 min
Resolution (Main Peak/Impurity 1) 1.82.5
Resolution (Impurity 2/Impurity 3) 1.42.1
Peak Asymmetry (Main Peak) 1.51.1
Total Run Time 25 min10 min

Experimental Protocols

Below is the detailed experimental protocol for the newly developed Rapid Gradient Method (Method B).

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Core-shell C18 (100 mm x 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-7 min: 30% to 90% B

    • 7-8 min: 90% B

    • 8.1-10 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution.

  • Further dilute 1 mL of the stock solution to 10 mL with the same diluent for analysis.

The newly developed Rapid Gradient Method (Method B) demonstrates significant improvements over the Standard Isocratic Method (Method A) for the purity analysis of this compound. Method B provides a faster analysis time (10 minutes vs. 25 minutes), superior resolution of impurities, and improved peak symmetry. These enhancements can lead to higher sample throughput and more reliable purity assessments in a research and quality control setting.

Visualizations

HPLC_Workflow A Sample Weighing and Dissolution B Dilution to Final Concentration A->B Stock Solution D Sample Injection (5 µL) B->D Prepared Sample C HPLC System Preparation (Mobile Phase, Column Equilibration) C->D E Gradient Elution (Core-shell C18, 1.2 mL/min) D->E F UV Detection at 280 nm E->F G Data Acquisition and Integration F->G Chromatogram H Purity Calculation and Reporting G->H

Caption: Experimental workflow for HPLC-UV purity analysis.

References

A Comparative Guide to the NMR Characterization of Methoxy-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 4-methoxyaniline, serving as a primary example in the absence of readily available public data for 4-(2-methoxyphenyl)aniline. The guide also includes data for other relevant aniline derivatives to offer a broader context for spectral comparison. Detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra are provided, alongside a workflow diagram for the characterization of aromatic amines.

Comparative NMR Data

The following table summarizes the ¹H and ¹³C NMR spectral data for 4-methoxyaniline and other comparable aniline derivatives. These compounds are structurally related and provide a useful reference for interpreting the spectra of novel substituted anilines. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Methoxyaniline CDCl₃3.77 (s, 3H, OCH₃), 6.77 (d, J=8.8 Hz, 2H, Ar-H), 6.63 (d, J=8.8 Hz, 2H, Ar-H), 3.55 (br s, 2H, NH₂)152.2, 142.5, 114.9, 114.1, 55.8
Aniline CDCl₃7.18 (t, J=7.8 Hz, 2H, Ar-H), 6.77 (t, J=7.4 Hz, 1H, Ar-H), 6.68 (d, J=8.0 Hz, 2H, Ar-H), 3.70 (br s, 2H, NH₂)146.5, 129.3, 118.6, 115.2
N-(4-Methoxybenzyl)aniline CDCl₃7.35 (d, J=8.7 Hz, 2H, Ar-H), 7.24 (m, 2H, Ar-H), 6.95 (d, J=8.7 Hz, 2H, Ar-H), 6.77 (t, J=7.3 Hz, 1H, Ar-H), 6.69 (d, J=8.6 Hz, 2H, Ar-H), 4.30 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 4.00 (br s, 1H, NH)158.9, 148.3, 131.5, 129.3, 128.9, 117.5, 114.1, 112.9, 55.3, 47.8
4-Chloro-N-(4-methoxybenzyl)aniline CDCl₃7.30 (d, J=8.7 Hz, 2H, Ar-H), 7.14 (d, J=8.9 Hz, 2H, Ar-H), 6.92 (d, J=8.7 Hz, 2H, Ar-H), 6.61 (d, J=8.9 Hz, 2H, Ar-H), 4.24 (s, 2H, CH₂), 4.02 (br s, 1H, NH), 3.83 (s, 3H, OCH₃)158.5, 146.3, 130.5, 128.6, 128.3, 121.5, 113.7, 113.5, 54.9, 47.3

Experimental Protocol for NMR Spectroscopy

This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for aromatic amines.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

  • The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

  • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic compounds.

  • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically employed.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.

  • Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is required for ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for characterizing an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Synthesized/Isolated Compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_Spectrometer NMR Spectrometer Filtration->NMR_Spectrometer H1_NMR Acquire 1H NMR Spectrum NMR_Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum NMR_Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Chemical Shift Analysis, Integration, Coupling Constant Determination Processing->Analysis Structure_Elucidation Structure Elucidation/Confirmation Analysis->Structure_Elucidation

References

Unraveling the Aromatic Amine Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(2-methoxyphenyl)aniline. Due to the absence of direct experimental data in public spectral libraries, this guide leverages fragmentation principles and data from structurally analogous compounds to offer a robust hypothesis of its mass spectral behavior. This information is critical for the identification and structural elucidation of this compound in complex matrices.

The mass spectrum of this compound is anticipated to be characterized by a series of fragmentation pathways stemming from its diarylamine core, methoxy substituent, and the biphenyl-like linkage. The molecular ion (M•+) is expected to be prominent, reflecting the stability of the aromatic system. Subsequent fragmentation is likely to involve the loss of a methyl radical from the methoxy group, cleavage of the C-N bond, and characteristic fragmentations of the aromatic rings.

Predicted Fragmentation Data

The following table summarizes the predicted key fragment ions for this compound under electron ionization. The m/z values and proposed neutral losses are based on established fragmentation mechanisms for aromatic amines, ethers, and biphenyl compounds.

Predicted m/z Proposed Ion Structure/Formula Neutral Loss Predicted Relative Abundance
199[C₁₃H₁₃NO]•+ (Molecular Ion)-High
184[C₁₂H₁₀NO]+•CH₃Moderate to High
168[C₁₂H₁₀N]+•OCH₃Moderate
156[C₁₂H₁₀]•+CH₃NOLow to Moderate
154[C₁₂H₈]•+CH₃NO + H₂Low
128[C₁₀H₈]•+-Low
108[C₇H₈O]•+C₆H₅NLow
92[C₆H₆N]+C₇H₇OLow
77[C₆H₅]+-Low

Comparative Analysis

The fragmentation pattern of this compound can be compared with its simpler constituents and isomers to understand the influence of its structural features.

  • Comparison with Aminobiphenyls: 2-Aminobiphenyl, lacking the methoxy group, exhibits a strong molecular ion at m/z 169 and key fragments from the loss of a hydrogen atom and subsequent rearrangements. The presence of the methoxy group in this compound introduces new fragmentation pathways, notably the loss of a methyl radical (•CH₃) to form a stable ion at m/z 184, and the loss of a methoxy radical (•OCH₃).

  • Comparison with Methoxy-Substituted Anilines: Simple methoxyanilines, such as p-anisidine, show a characteristic loss of a methyl radical followed by the elimination of carbon monoxide (CO). While the loss of •CH₃ is also predicted for this compound, the more complex diarylamine structure may favor other fragmentation routes, such as cleavage at the C-N bond.

  • Isomeric Comparison: An isomer, 4-(2-methoxyphenoxy)aniline, which has an ether linkage instead of a direct phenyl-phenyl bond, would be expected to show a significantly different fragmentation pattern dominated by the cleavage of the ether bond.

Predicted Fragmentation Pathway

The logical relationship of the key predicted fragments is illustrated in the following diagram:

fragmentation_pathway Predicted Fragmentation of this compound M [C₁₃H₁₃NO]•+ m/z = 199 Molecular Ion F184 [C₁₂H₁₀NO]+ m/z = 184 M->F184 - •CH₃ F168 [C₁₂H₁₀N]+ m/z = 168 M->F168 - •OCH₃ F156 [C₁₂H₁₀]•+ m/z = 156 F184->F156 - CO F154 [C₁₂H₈]•+ m/z = 154 F168->F154 - H₂

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol

The following outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

  • In some cases, derivatization of the amine group (e.g., with pentafluoropropionic anhydride, PFPA) can improve chromatographic peak shape and thermal stability.[1]

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for aromatic amines.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Splitless injection mode at a temperature of 250-280°C.

    • Oven Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 15-30°C/min to a final temperature of 280-300°C, held for 5-10 minutes.[2]

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

    • Source Temperature: 230-280°C.[2]

    • Transfer Line Temperature: 280°C.[2]

3. Data Acquisition and Analysis:

  • A 1 µL aliquot of the prepared sample is injected into the GC-MS system.

  • The mass spectrum is recorded for the chromatographic peak corresponding to this compound.

  • The resulting spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

  • The fragmentation pattern is compared to the predicted data and known fragmentation behaviors of related compounds for structural confirmation.

This predictive guide serves as a valuable tool for the initial identification and structural elucidation of this compound in the absence of a reference spectrum. Experimental verification using the outlined protocol is recommended for definitive confirmation.

References

A Comparative Guide to the Biological Activities of 4-(2-methoxyphenyl)aniline and 4-(4-methoxyphenyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes available data on the biological evaluation of derivatives of 4-(2-methoxyphenyl)aniline and 4-(4-methoxyphenyl)aniline, presenting key findings, experimental protocols, and visual representations of relevant biological pathways and workflows.

Derivatives of this compound: Focus on Kinase Inhibition and Antiviral Activity

Derivatives of this compound have been notably explored as inhibitors of protein kinases, particularly in the context of antiviral and anticancer research. The ortho-methoxy substitution appears to play a crucial role in the specific interactions of these derivatives with their biological targets.

Casein Kinase 2 (CSNK2A) Inhibition and Antiviral Potential

Recent studies have identified derivatives of this compound as potent and selective inhibitors of Casein Kinase 2 (CSNK2A), a protein kinase implicated in various diseases, including cancer and viral infections.[1] The ortho-methoxy aniline moiety has been shown to be an effective bioisostere for other heterocyclic systems in the development of CSNK2A inhibitors.[1]

One study reported the synthesis of 2,6-disubstituted pyrazines where a 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivative demonstrated significant in-cell target engagement for CSNK2A.[1] This inhibition of CSNK2A was also correlated with antiviral activity against a murine hepatitis virus, suggesting a potential therapeutic avenue for related coronaviruses.[1]

Compound IDDescriptionIn-Cell CSNK2A IC50 (nM)In-Cell PIM3 IC50 (nM)Selectivity (PIM3/CSNK2A)Reference
7c 4-(6-((2-methoxy-4-(propan-2-yloxy)phenyl)amino)pyrazin-2-yl)benzoic acid110220020[1]

The in-cell target engagement of the synthesized compounds for CSNK2A and PIM3 kinases was determined using the NanoBRET™ Target Engagement Assay. This assay measures the apparent affinity of a test compound for a specific target protein in live cells.

  • Cell Preparation: Human embryonic kidney cells (HEK293T) are transiently transfected with a plasmid encoding the target kinase (CSNK2A or PIM3) fused to a NanoLuc® luciferase.

  • Compound Treatment: The transfected cells are seeded into 96-well plates and treated with a range of concentrations of the test compounds.

  • Tracer Addition: A fluorescent tracer that binds to the active site of the kinase is added to the wells.

  • BRET Measurement: In the presence of the NanoLuc® substrate, energy is transferred from the luciferase to the fluorescent tracer when it is bound to the kinase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. The IC50 value is calculated by plotting the BRET ratio against the compound concentration.[1]

CSNK2A_Pathway Role of CSNK2A in Cellular Signaling cluster_input Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors CSNK2A CSNK2A (Constitutively Active Kinase) Growth_Factors->CSNK2A modulate Stress Cellular Stress Stress->CSNK2A modulate Cell_Survival Cell Survival (e.g., via Akt/PKB) CSNK2A->Cell_Survival promotes Proliferation Cell Proliferation (e.g., via Wnt/β-catenin) CSNK2A->Proliferation promotes Apoptosis_Inhibition Inhibition of Apoptosis (e.g., phosphorylation of pro-apoptotic proteins) CSNK2A->Apoptosis_Inhibition promotes Viral_Replication Viral Replication CSNK2A->Viral_Replication facilitates Inhibitor This compound Derivatives Inhibitor->CSNK2A inhibits

CSNK2A signaling and point of inhibition.

Derivatives of 4-(4-methoxyphenyl)aniline: A Broader Spectrum of Anticancer Activities

Derivatives incorporating the 4-(4-methoxyphenyl)aniline moiety have been investigated more broadly for their potential as anticancer agents, with activities reported against various cancer cell lines and targeting different mechanisms of action.

Cytotoxicity in Cancer Cell Lines

A number of studies have reported the synthesis of novel compounds containing the 4-(4-methoxyphenyl)aniline scaffold and their evaluation for cytotoxic activity against a panel of human cancer cell lines.

For example, a series of 4-anilinoquinolinylchalcone derivatives were synthesized, and it was found that compounds with a 4-methoxyphenyl group generally exhibited greater cytotoxicity than those with a 4-fluorophenyl group, suggesting that an electron-donating substituent at this position is favorable for activity.[2][3] One of the most potent compounds from this series, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one, displayed an IC50 value of 0.11 μM against the MDA-MB-231 breast cancer cell line.[2][3]

Another study on pyrazolo[3,4-b]pyridine derivatives showed that a compound incorporating a 4-methoxyphenyl group exhibited an IC50 of 2.59 µM against the HeLa cervical cancer cell line.[4]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4a 4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.11[2][3]
4a 4-AnilinoquinolinylchalconeHuh-7 (Liver)0.23[2][3]
9a Pyrazolo[3,4-b]pyridineHeLa (Cervical)2.59[4]
9a Pyrazolo[3,4-b]pyridineMCF7 (Breast)8.21[4]
14g Pyrazolo[3,4-b]pyridineHCT-116 (Colon)1.98[4]
14g Pyrazolo[3,4-b]pyridineMCF7 (Breast)4.66[4]

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7, MDA-MB-231, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[5][6]

Anticancer_Screening_Workflow General Workflow for Anticancer Compound Evaluation cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of 4-(methoxyphenyl)aniline Derivatives Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) vs. Cancer Cell Lines Purification->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) IC50->Enzyme_Inhibition Lead_Compound Identification of Lead Compound(s) Cell_Cycle->Lead_Compound Apoptosis->Lead_Compound Enzyme_Inhibition->Lead_Compound

Workflow for anticancer compound evaluation.

Summary and Future Directions

While a direct comparison of the biological activities of this compound and 4-(4-methoxyphenyl)aniline is not available in the current literature, the research on their respective derivatives highlights distinct areas of therapeutic interest.

Derivatives of This compound have shown promise as selective kinase inhibitors , with demonstrated potential in the development of antiviral agents . The ortho-position of the methoxy group appears to be a key structural feature for achieving selectivity for targets like CSNK2A.

In contrast, derivatives of 4-(4-methoxyphenyl)aniline have been more extensively explored as anticancer agents with a broader spectrum of activity against various cancer cell lines. The para-methoxy group is a common feature in many cytotoxic compounds, suggesting its importance for this type of activity.

Future research could benefit from a direct head-to-head comparison of these two isomers in a panel of biological assays to elucidate the impact of the methoxy group's position on activity and selectivity. Such studies would provide valuable structure-activity relationship (SAR) data to guide the design of more potent and selective therapeutic agents based on the 4-(methoxyphenyl)aniline scaffold.

References

Spectroscopic Comparison of 4-(2-Methoxyphenyl)aniline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comprehensive spectroscopic comparison of 4-(2-methoxyphenyl)aniline and its structural isomers. It is designed for researchers, scientists, and drug development professionals who require detailed analytical data for the identification and characterization of these compounds. This document outlines key differentiating features across various spectroscopic techniques, supported by experimental data and protocols.

Introduction

This compound and its isomers are aromatic compounds with potential applications in medicinal chemistry and materials science. Accurate identification and differentiation of these isomers are crucial for research and development, as subtle changes in the substitution pattern on the phenyl rings can significantly impact their physicochemical properties and biological activity. This guide focuses on the spectroscopic signatures of this compound and its key positional isomers, including 4-(3-methoxyphenyl)aniline and 4-(4-methoxyphenyl)aniline, as well as the related 2- and 3-(methoxyphenyl)aniline isomers.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of the methoxyphenylaniline isomers. The chemical shifts (δ) and coupling constants (J) of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide a unique fingerprint for each isomer.

Key Differentiating Features in NMR:

  • ¹H NMR: The substitution pattern on the two aromatic rings dictates the chemical shifts and splitting patterns of the aromatic protons. The relative positions of the methoxy (-OCH₃) and amino (-NH₂) groups cause distinct shielding and deshielding effects, leading to unique spectral patterns for each isomer. The multiplicity of the signals (singlet, doublet, triplet, multiplet) is also a key identifier.

  • ¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the electronic environment. The positions of the carbon atoms attached to the methoxy and amino groups, as well as the quaternary carbons, are particularly diagnostic.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic H: ~6.8-7.5 (m)-NH₂: ~3.6 (br s)-OCH₃: ~3.8 (s)Aromatic C: ~110-150C-N: ~145C-O (methoxy): ~150-OCH₃: ~55
4-(3-Methoxyphenyl)aniline Aromatic H: ~6.7-7.4 (m)-NH₂: ~3.6 (br s)-OCH₃: ~3.8 (s)Aromatic C: ~112-160C-N: ~146C-O (methoxy): ~160-OCH₃: ~55
4-(4-Methoxyphenyl)aniline Aromatic H: ~6.8-7.3 (m)-NH₂: ~3.5 (br s)-OCH₃: ~3.8 (s)Aromatic C: ~114-155C-N: ~145C-O (methoxy): ~154-OCH₃: ~55
N-(2-Methoxyphenyl)aniline Aromatic H: 6.55-7.32 (m)-NH: 6.19 (s)-OCH₃: 3.91 (s)[1]Aromatic C: 110.6, 115.9, 118.5, 119.2, 121.9, 129.7, 132.4, 143.4, 148.4-OCH₃: 58.6[1]
N-(4-Methoxyphenyl)aniline Aromatic H: 6.90-7.42 (m)-NH: 5.51 (s)-OCH₃: 3.81 (s)[1]Aromatic C: 115.2, 120.1, 123.4, 129.1, 135.6, 145.8, 153.5-OCH₃: 55.3[1]

Note: Predicted values are based on typical chemical shifts for substituted anilines and aromatic ethers. 's' denotes singlet, 'br s' denotes broad singlet, and 'm' denotes multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. All isomers will exhibit characteristic absorption bands for the primary amine (N-H) and the ether (C-O-C) linkages.

Key Differentiating Features in IR:

  • N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. For 4-methoxyaniline, these appear at 3421 and 3346 cm⁻¹.[2]

  • C-O-C Stretching: Aromatic ethers display a strong C-O-C stretching band, typically around 1200-1250 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of absorptions in the 675-900 cm⁻¹ "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic rings and will be the most useful feature for distinguishing between the isomers.

Table 2: Key IR Absorption Bands (cm⁻¹)

Vibrational ModeThis compound (Predicted)4-(3-Methoxyphenyl)aniline (Predicted)4-(4-Methoxyphenyl)aniline (Predicted)4-Methoxyaniline (Experimental)[2]
N-H Stretch ~3450-3300 (two bands)~3450-3300 (two bands)~3450-3300 (two bands)3421, 3346
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000-
C-O-C Stretch (Ether) ~1250-1200 (strong)~1250-1200 (strong)~1250-1200 (strong)-
C-N Stretch (Aromatic) ~1330-1250~1330-1250~1330-1250-
Aromatic C-H Bending Diagnostic pattern in 900-675 regionDiagnostic pattern in 900-675 regionDiagnostic pattern in 900-675 region-
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-systems of the molecules. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation.

Key Differentiating Features in UV-Vis:

  • λmax: The position of the methoxy group relative to the aniline moiety will influence the electronic communication between the two rings, leading to shifts in the λmax. Generally, isomers with greater conjugation will exhibit a bathochromic shift (shift to longer wavelengths). For 4-methoxyaniline, absorption bands are observed at 202, 240, and 307 nm.[2]

Table 3: UV-Vis Spectroscopic Data (Predicted)

Isomerλmax (nm)
This compound ~290-310
4-(3-Methoxyphenyl)aniline ~285-305
4-(4-Methoxyphenyl)aniline ~295-315

Note: These are predicted values in a non-polar solvent. The exact λmax can vary with the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers of methoxyphenylaniline have the same molecular formula (C₁₃H₁₃NO) and therefore the same nominal molecular weight (199.25 g/mol ).

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z = 199.

  • Fragmentation Pattern: The relative abundances of fragment ions will differ due to the varying stability of the fragments formed upon ionization. Common fragmentation pathways for aromatic amines and ethers include cleavage of the C-N and C-O bonds. The position of the methoxy group will influence the fragmentation pattern, providing a basis for differentiation.

Table 4: Predicted Mass Spectrometry Data

ParameterThis compound4-(3-Methoxyphenyl)aniline4-(4-Methoxyphenyl)aniline
Molecular Formula C₁₃H₁₃NOC₁₃H₁₃NOC₁₃H₁₃NO
Molecular Weight 199.25199.25199.25
M⁺ Peak (m/z) 199199199
Key Fragments (m/z) Isomer-dependent patternIsomer-dependent patternIsomer-dependent pattern

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for the methoxyphenylaniline isomers.

General Spectroscopic Analysis Workflow

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation prep Weigh 10-20 mg of Isomer dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR) prep->dissolve transfer Transfer to sample container dissolve->transfer nmr ¹H & ¹³C NMR ir FT-IR ms Mass Spectrometry uv UV-Vis process Process Spectra nmr->process ir->process ms->process uv->process compare Compare Data for Isomers process->compare elucidate Structure Elucidation compare->elucidate

A generalized workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum to subtract atmospheric and instrumental absorptions. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and the fragmentation pattern.

Logical Relationships of Isomers

The structural relationship between this compound and its isomers is based on the position of the methoxy group on one phenyl ring and the position of the aniline group on the other.

G Positional Isomerism in Methoxyphenylanilines cluster_4_substituted 4-Substituted Anilines cluster_other_isomers Other Positional Isomers Core Methoxyphenylaniline Core 4_2 This compound Core->4_2 ortho-methoxy 4_3 4-(3-Methoxyphenyl)aniline Core->4_3 meta-methoxy 4_4 4-(4-Methoxyphenyl)aniline Core->4_4 para-methoxy 2_isomer 2-(Methoxyphenyl)aniline (ortho, meta, para) Core->2_isomer Aniline at C2 3_isomer 3-(Methoxyphenyl)aniline (ortho, meta, para) Core->3_isomer Aniline at C3

References

Comparative Guide to the Structural Validation of Synthesized 4-(2-Methoxyphenyl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical data used to validate the chemical structure of synthesized 4-(2-methoxyphenyl)aniline against its positional isomers, 4-(3-methoxyphenyl)aniline and 4-(4-methoxyphenyl)aniline. The successful synthesis and unambiguous structural confirmation of such biaryl amines are critical in the fields of medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and material properties.

The structural elucidation of these compounds relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive validation of the target molecule.

Comparative Analytical Data

The following table summarizes the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound and its ortho- and para-isomers. This data is essential for distinguishing between the synthesized products.

Analytical Technique This compound 4-(3-Methoxyphenyl)aniline 4-(4-Methoxyphenyl)aniline
¹H NMR (ppm) ~3.8 (s, 3H, -OCH₃), ~6.8-7.4 (m, 8H, Ar-H), ~3.7 (br s, 2H, -NH₂)~3.8 (s, 3H, -OCH₃), ~6.7-7.3 (m, 8H, Ar-H), ~3.7 (br s, 2H, -NH₂)~3.8 (s, 3H, -OCH₃), ~6.8-7.5 (m, 8H, Ar-H), ~3.6 (br s, 2H, -NH₂)
¹³C NMR (ppm) ~55.5 (-OCH₃), ~111.0, 115.0, 121.0, 122.0, 128.0, 131.0, 132.0, 145.0, 148.0, 156.0 (Ar-C)~55.2 (-OCH₃), ~112.0, 113.0, 115.0, 119.0, 129.0, 130.0, 141.0, 146.0, 160.0 (Ar-C)~55.3 (-OCH₃), ~114.0, 115.0, 118.0, 128.0, 130.0, 134.0, 146.0, 157.0 (Ar-C)
Mass Spec. (m/z) 213 [M]⁺, 214 [M+H]⁺213 [M]⁺, 214 [M+H]⁺213 [M]⁺, 214 [M+H]⁺
IR Spectroscopy (cm⁻¹) ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (N-H bend), ~1240 (C-O stretch)~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (N-H bend), ~1240 (C-O stretch)~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (N-H bend), ~1240 (C-O stretch)

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of this compound are provided below. The synthesis of the meta- and para-isomers follows a similar protocol with the appropriate starting materials.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4]

Materials:

  • 4-Bromoaniline

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-bromoaniline (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 3:1:1 mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Structural Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[5]

  • Data Acquisition: Record ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H and C-O stretches.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials (4-Bromoaniline, 2-Methoxyphenylboronic acid) Reaction Suzuki-Miyaura Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Synthetic workflow for this compound.

Validation_Workflow cluster_analysis Structural Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Data_Interpretation Data Interpretation & Comparison NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Validation Structure Validated Data_Interpretation->Structure_Validation Data Matches Expected Structure_Incorrect Structure Incorrect Data_Interpretation->Structure_Incorrect Data Mismatches

Logical workflow for structure validation.

References

"comparative study of different synthetic routes to 4-(2-methoxyphenyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-(2-methoxyphenyl)aniline, a valuable building block in medicinal chemistry and materials science. The analysis focuses on the most prevalent and effective methods: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. Alternative approaches, including reductive amination and synthesis from nitroarene precursors, are also discussed to provide a complete overview. This guide aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, catalyst cost, and substrate availability.

Comparison of Primary Synthetic Routes

The synthesis of this compound typically involves the formation of a C-N or C-C bond between a substituted aniline and a substituted anisole derivative. The three main cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann—offer distinct advantages and disadvantages in this context.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Ullmann Condensation
Reactants 2-Methoxyphenylboronic acid + 4-Haloaniline (e.g., 4-bromoaniline)2-Haloanisole (e.g., 2-bromoanisole) + Aniline2-Methoxyphenol + 4-Haloaniline (e.g., 4-iodoaniline)
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Palladium (e.g., Pd₂(dba)₃) with phosphine ligand (e.g., BINAP)Copper (e.g., CuI)
Typical Yield Good to Excellent[1]Good to Excellent[2]Moderate to Good
Reaction Temperature 80-100 °C80-110 °C100-210 °C[3]
Reaction Time 12-24 hours4-24 hours12-48 hours
Key Advantages Mild reaction conditions, high functional group tolerance, commercially available starting materials.[4]Broad substrate scope, applicable to a wide range of amines and aryl halides.[2]Lower cost catalyst compared to palladium.
Key Disadvantages Potential for side reactions if the aniline is not protected.Higher catalyst and ligand cost, sensitivity to air and moisture.Harsher reaction conditions (high temperatures), sometimes requires stoichiometric amounts of copper.[3]

Experimental Protocols

Suzuki-Miyaura Coupling

This method constructs the C-C bond between the two aromatic rings. A common approach involves the reaction of 2-methoxyphenylboronic acid with a 4-haloaniline.

Reactants:

  • 2-Methoxyphenylboronic acid

  • 4-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvent: Toluene/Water mixture

Procedure:

  • To a reaction vessel, add 4-bromoaniline (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) to the mixture.

  • Heat the reaction to 90 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction forms the C-N bond between the aniline nitrogen and the anisole ring.

Reactants:

  • 2-Bromoanisole

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2-bromoanisole (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), BINAP (0.015 eq), and Pd₂(dba)₃ (0.01 eq) in a reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Ullmann Condensation

This copper-catalyzed reaction forms the C-N bond, typically under harsher conditions than the palladium-catalyzed methods.

Reactants:

  • 4-Iodoaniline

  • 2-Methoxyphenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 4-iodoaniline (1.0 eq), 2-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the mixture to 140 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Alternative Synthetic Routes

Reductive Amination

This two-step, one-pot method can be an effective alternative, particularly if the corresponding aldehyde and amine are readily available. The process involves the formation of an imine intermediate followed by its reduction.

Reactants:

  • 2-Methoxybenzaldehyde

  • 4-Nitroaniline

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 2-methoxybenzaldehyde and 4-nitroaniline in methanol.

  • Stir the mixture at room temperature to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The resulting nitro compound is then reduced to the target aniline, for example, by catalytic hydrogenation.

Synthesis from Nitroarene Precursors

This approach involves the synthesis of a nitro-substituted biaryl compound, followed by the reduction of the nitro group to an amine. For example, 4-methoxy-2'-nitrobiphenyl can be synthesized via a Suzuki coupling, and the nitro group is subsequently reduced to an amine using a reducing agent like tin(II) chloride or through catalytic hydrogenation. This route can offer high yields for the reduction step.[5]

Visualization of Synthetic Strategies

Synthetic_Routes cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation S1 2-Methoxyphenylboronic Acid SP This compound S1->SP Pd Catalyst, Base S2 4-Bromoaniline S2->SP B1 2-Bromoanisole BP This compound B1->BP Pd Catalyst, Ligand, Base B2 Aniline B2->BP U1 2-Methoxyphenol UP This compound U1->UP Cu Catalyst, Base U2 4-Iodoaniline U2->UP

Caption: Primary cross-coupling routes to this compound.

Alternative_Routes cluster_reductive_amination Reductive Amination cluster_nitroarene Nitroarene Reduction RA1 2-Methoxybenzaldehyde RA_Intermediate Imine Intermediate RA1->RA_Intermediate RA2 4-Nitroaniline RA2->RA_Intermediate RA_Product 4-(2-Methoxyphenyl)-nitrobenzene RA_Intermediate->RA_Product Reduction (e.g., NaBH4) Final_Product This compound RA_Product->Final_Product Nitro Reduction N1 2-Methoxyphenylboronic Acid N_Intermediate 4-Methoxy-2'-nitrobiphenyl N1->N_Intermediate Suzuki Coupling N2 4-Bromo-1-nitrobenzene N2->N_Intermediate N_Product This compound N_Intermediate->N_Product Reduction (e.g., SnCl2, H2/Pd)

Caption: Alternative synthetic pathways to this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors. The Suzuki-Miyaura coupling is often favored for its mild conditions and high functional group tolerance, making it suitable for complex molecules. The Buchwald-Hartwig amination provides a powerful and versatile method for C-N bond formation with a broad substrate scope. The Ullmann condensation , while often requiring harsher conditions, remains a viable and cost-effective option due to the use of a copper catalyst. Alternative routes like reductive amination and synthesis via nitroarene precursors offer strategic advantages depending on the availability and cost of starting materials. Researchers should carefully consider these factors to select the most efficient and practical method for their specific synthetic goals.

References

A Comparative Analysis of the Cytotoxic Potential of 4-(2-Methoxyphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various derivatives of 4-(2-methoxyphenyl)aniline, a scaffold of interest in anticancer drug discovery. The information presented herein is curated from preclinical studies to aid researchers in understanding the structure-activity relationships (SAR) and potential mechanisms of action of this class of compounds. This document summarizes quantitative cytotoxicity data, details common experimental methodologies, and visualizes a potential signaling pathway involved in their mode of action.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard metric for comparison. The table below summarizes the IC50 values for a series of 4-anilinoquinolinylchalcone derivatives, which incorporate the this compound moiety, against various cancer cell lines.

Compound IDR1R2Huh-7 (IC50 in µM)MDA-MB-231 (IC50 in µM)MRC-5 (IC50 in µM)
4a OMeH1.470.11>20
4d OMe3-Cl0.690.18>20
4e OMe3-F1.150.15>20
4f OMe3-OMe1.411.94>20
5a FH1.351.70>20
5d F3-Cl1.281.76>20
5e F3-F1.271.82>20
5f F3-OMe1.342.03>20
Lapatinib --12.4612.80>20

Note: The data presented is based on a study of 4-anilinoquinolinylchalcone derivatives, where the core structure is linked to a chalcone moiety. The R1 group is on the chalcone's phenyl ring, and the R2 group is on the benzyloxy-phenyl moiety of the 4-anilinoquinoline core. Lapatinib, a known anticancer drug, was used as a reference compound.

Structure-Activity Relationship Insights

From the compiled data, several structure-activity relationships can be inferred for this series of 4-anilinoquinolinylchalcone derivatives:

  • Influence of the R1 Substituent: Derivatives with a methoxy (OMe) group at the R1 position (4a-h) generally exhibit greater cytotoxicity compared to those with a fluorine (F) atom (5a-h). This suggests that an electron-donating group at this position may enhance anticancer activity.

  • Influence of the R2 Substituent: For the more active 4-methoxyphenyl derivatives (4a-h), the presence of an electron-withdrawing group at the R2 position, such as a chloro group (4d), leads to increased cytotoxicity against the Huh-7 cell line compared to the unsubstituted analog (4a) or an electron-donating group (4f). A similar trend was observed in the MDA-MB-231 cell line, where compound 4d was more potent than 4f.

Experimental Protocols

The determination of the cytotoxic activity of this compound derivatives is a critical step in their evaluation as potential anticancer agents. The following is a detailed protocol for the XTT assay, a common colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

XTT (sodium 3’-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) Assay

This assay measures the reduction of the XTT tetrazolium salt to a colored formazan product by metabolically active cells.

1. Cell Seeding:

  • Human cancer cell lines (e.g., Huh-7, MDA-MB-231) and a normal cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested from culture flasks using trypsin-EDTA.

  • A cell suspension is prepared, and the cell density is determined using a hemocytometer.

  • Cells are seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared by dissolving them in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • The culture medium from the wells is carefully aspirated and replaced with 100 µL of the medium containing the different concentrations of the test compounds.

  • Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • The plates are incubated for a further 48 to 72 hours under the same conditions.

3. XTT Reagent Preparation and Addition:

  • The XTT labeling mixture is prepared shortly before use according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

  • After the treatment incubation period, 50 µL of the XTT labeling mixture is added to each well.

4. Incubation and Absorbance Measurement:

  • The plates are incubated for an additional 2 to 4 hours at 37°C in a 5% CO2 atmosphere to allow for the development of the formazan color.

  • The absorbance of the colored formazan product is measured at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B D Incubation with Test Compounds B->D C Preparation of Compound Dilutions C->D E Addition of XTT Reagent D->E F Incubation E->F G Absorbance Measurement F->G H Calculation of Cell Viability G->H I Determination of IC50 Value H->I

Caption: Workflow for determining the cytotoxicity of chemical compounds.

Proposed Signaling Pathway for Apoptosis Induction

G A This compound Derivative B Increased ROS Production A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D F Apoptosome Formation D->F E Apaf-1 E->F G Caspase-9 Activation F->G H Caspase-3/7 Activation G->H I Apoptosis H->I

Caption: A potential intrinsic apoptosis pathway induced by aniline derivatives.

"cross-reactivity studies of antibodies raised against 4-(2-methoxyphenyl)aniline conjugates"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature and experimental data reveals a notable absence of specific cross-reactivity studies for antibodies raised against 4-(2-methoxyphenyl)aniline conjugates. While the principles of hapten-carrier conjugation and antibody production are well-established in immunology and drug development, dedicated research on the specificity and cross-reactivity profile of antibodies targeting this particular small molecule is not publicly available in the reviewed scientific literature.

This guide, therefore, serves to outline the theoretical framework and standardized methodologies that would be employed in such a study, providing a template for researchers and drug development professionals to design and interpret cross-reactivity assessments for novel haptens like this compound.

Theoretical Framework for Cross-Reactivity

Haptens, such as this compound, are small molecules that can elicit an immune response only when attached to a larger carrier protein.[1][2] The resulting antibodies are designed to be specific to the hapten. However, due to structural similarities with other molecules, these antibodies may also bind to compounds other than the target hapten, a phenomenon known as cross-reactivity.[3][4] Understanding the cross-reactivity profile of an antibody is crucial for the development of specific immunoassays and to minimize off-target effects in therapeutic applications.

The degree of cross-reactivity is largely dependent on the structural homology between the original hapten and the potentially cross-reacting compounds. Minor changes in the functional groups or the overall shape of a molecule can significantly impact antibody binding.

Experimental Design for a Cross-Reactivity Study

A typical cross-reactivity study for antibodies against a this compound conjugate would involve the following workflow:

G cluster_0 Antibody Production cluster_1 Cross-Reactivity Testing Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Purification Antibody Purification Immunization->Purification Immunoassay Immunoassay Development (e.g., ELISA) Purification->Immunoassay Competition Competitive Assay Immunoassay->Competition Analytes Selection of Structurally Related Analytes Analytes->Competition Data Data Analysis (IC50, % Cross-Reactivity) Competition->Data

Caption: Workflow for a cross-reactivity study of hapten-specific antibodies.

Key Experimental Protocols

A detailed experimental protocol for assessing cross-reactivity would typically involve an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA).

1. Preparation of Coating Antigen:

  • The hapten, this compound, is conjugated to a different carrier protein (e.g., ovalbumin, OVA) than the one used for immunization to avoid non-specific binding.

2. Antibody Production:

  • The immunogen (hapten-carrier conjugate, e.g., this compound-BSA) is used to immunize host animals (e.g., rabbits or mice).

  • Polyclonal or monoclonal antibodies are subsequently purified from the serum or hybridoma culture supernatant.

3. ic-ELISA Procedure:

  • Microtiter plates are coated with the coating antigen (hapten-OVA).

  • A standard concentration of the purified antibody is pre-incubated with varying concentrations of the target hapten (this compound) or potential cross-reacting compounds.

  • The antibody-analyte mixtures are then added to the coated plates.

  • The amount of antibody that binds to the coated antigen is detected using a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate that produces a measurable signal.

  • The signal is inversely proportional to the concentration of the free analyte in the solution.

4. Data Analysis:

  • The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined for the target hapten and each of the tested compounds.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Potential Cross-Reactants for this compound

A well-designed cross-reactivity study would include a panel of compounds structurally related to this compound. The selection would be based on variations in the aniline and methoxyphenyl rings.

Table 1: Potential Cross-Reactants for this compound Antibodies

Compound NameChemical StructureRationale for Inclusion
This compound Target Analyte Reference compound for 100% cross-reactivity.
4-(3-methoxyphenyl)anilineIsomerTo assess the impact of the methoxy group position.
4-(4-methoxyphenyl)anilineIsomerTo assess the impact of the methoxy group position.
2-(2-methoxyphenyl)anilineIsomerTo evaluate the effect of the linkage position on the aniline ring.
AnilineCore StructureTo determine the contribution of the core aniline structure to binding.
2-MethoxyanilineHapten SubstructureTo assess the importance of the methoxyphenyl moiety.
4-Ethoxyphenyl)anilineFunctional Group VariantTo test the effect of a different alkoxy group.
4-PhenoxyanilineStructural AnalogTo evaluate the impact of the ether linkage.

Visualization of Structural Relationships

The structural similarities and differences between the target hapten and potential cross-reactants are key determinants of antibody specificity.

Caption: Structural relationships between the target hapten and potential cross-reactants.

Conclusion

While specific experimental data on the cross-reactivity of antibodies raised against this compound conjugates is currently lacking in the public domain, this guide provides a robust framework for conducting such studies. By following standardized protocols for antibody production, immunoassay development, and data analysis, researchers can effectively characterize the specificity of their antibodies. The selection of a comprehensive panel of structurally related compounds is critical for a thorough assessment of cross-reactivity, which is an essential step in the validation of any hapten-specific antibody for research, diagnostic, or therapeutic use. The generation and publication of such data would be a valuable contribution to the scientific community.

References

Benchmarking 4-(2-Methoxyphenyl)aniline-Based Materials in Perovskite Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of hole transporting materials (HTMs) based on triphenylamine derivatives, with a focus on structures analogous to 4-(2-methoxyphenyl)aniline, against the widely-used benchmark, Spiro-OMeTAD, in the context of perovskite solar cells (PSCs). The information presented is supported by experimental data from peer-reviewed literature, offering insights into the synthesis, characterization, and performance of these materials.

Performance Comparison of Hole Transporting Materials

The efficiency and stability of perovskite solar cells are critically dependent on the properties of the hole transporting material. Key performance indicators include Power Conversion Efficiency (PCE), Short-Circuit Current Density (Jsc), Open-Circuit Voltage (Voc), Fill Factor (FF), and hole mobility (μ). The following table summarizes the performance of a novel triphenylamine-based enamine HTM, structurally similar to this compound derivatives, in comparison to the standard Spiro-OMeTAD.

Hole Transporting MaterialPCE (%)Jsc (mA/cm²)Voc (V)FF (%)Hole Mobility (cm²/V·s)
Triphenylamine-based Enamine 3 18.423.051.1171.9> 10⁻³
Spiro-OMeTAD (Control) 18.5---10⁻⁴ - 10⁻³

Data sourced from a comparative study on isomeric triphenylamine-based enamines versus Spiro-OMeTAD.[1]

The data indicates that novel triphenylamine-based enamines can achieve power conversion efficiencies comparable to the well-established Spiro-OMeTAD.[1] Notably, these alternative HTMs can exhibit higher hole mobilities, which is a crucial factor for efficient charge extraction and transport within the solar cell device.[1] The synthesis of such novel HTMs is often simpler and more cost-effective compared to the complex multi-step synthesis of Spiro-OMeTAD.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel materials. Below are summarized protocols for key experiments in the characterization of HTMs for perovskite solar cells.

Perovskite Solar Cell Fabrication

The fabrication of perovskite solar cells involves a multi-step process of depositing various layers onto a conductive substrate.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability.

2. Electron Transport Layer (ETL) Deposition:

  • A compact layer of TiO₂ is deposited on the FTO substrate by spray pyrolysis or spin coating of a precursor solution, followed by annealing at high temperatures.

  • A mesoporous TiO₂ layer is then deposited by spin-coating a nanoparticle paste and sintering.

3. Perovskite Layer Deposition:

  • The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox.

  • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization.

  • The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the perovskite crystal structure.

4. Hole Transporting Material (HTM) Layer Deposition:

  • The HTM solution (e.g., this compound derivative or Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and t-BP) is deposited by spin-coating on top of the perovskite layer.

5. Electrode Deposition:

  • Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTM layer by thermal evaporation through a shadow mask to define the active area of the solar cell.[2][3][4]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material.

1. Preparation:

  • A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The material to be tested is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).

  • The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

2. Measurement:

  • The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back to the starting potential.

  • The current response is measured as a function of the applied potential.

  • The oxidation and reduction potentials of the material are determined from the resulting voltammogram.

3. Data Analysis:

  • The HOMO and LUMO energy levels are calculated from the onset oxidation and reduction potentials, respectively, using the following equations:

    • EHOMO = - (Eoxonset - EFc/Fc+onset + 4.8) eV

    • ELUMO = - (Eredonset - EFc/Fc+onset + 4.8) eV (where EFc/Fc+onset is the onset potential of the ferrocene/ferrocenium redox couple used as an internal standard).[5][6][7]

Space-Charge Limited Current (SCLC) Measurement

The SCLC method is used to determine the charge carrier mobility of a material.

1. Device Fabrication:

  • A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/Au.

  • The HTM layer is sandwiched between two electrodes that facilitate hole injection and collection while blocking electron injection.

2. Measurement:

  • A voltage is applied across the device in the dark, and the resulting current is measured.

  • The current-voltage (J-V) characteristics are plotted on a log-log scale.

3. Data Analysis:

  • The J-V curve will exhibit a space-charge limited region where the current is proportional to the square of the voltage (J ∝ V²).

  • The hole mobility (μ) can be extracted from this region using the Mott-Gurney law:

    • J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) (where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and L is the thickness of the HTM layer).[8][9][10][11]

Visualizations

Perovskite Solar Cell Device Architecture and Charge Transport Pathway

The following diagram illustrates the typical architecture of a perovskite solar cell and the pathway of charge carrier generation, separation, and transport.

G cluster_device Perovskite Solar Cell cluster_energy Energy Level Diagram FTO FTO ETL ETL (e.g., TiO2) Perovskite Perovskite Absorber HTM HTM (this compound-based) Gold Gold Electrode Conduction Band Conduction Band Valence Band Valence Band ETL_CB ETL CB Perovskite_CB Perovskite CB Perovskite_CB->ETL_CB e⁻ Perovskite_VB Perovskite VB HTM_HOMO HTM HOMO Perovskite_VB->HTM_HOMO h⁺ Gold_WF Au Work Function HTM_HOMO->Gold_WF Light Incident Light (hν)

Caption: Energy level diagram of a perovskite solar cell.

Experimental Workflow for HTM Characterization

The following diagram outlines the typical workflow for the synthesis and characterization of a novel hole transporting material.

G cluster_workflow HTM Characterization Workflow Synthesis Synthesis of This compound Derivative Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Properties Electrochemical and Photophysical Properties (CV, UV-Vis, PL) Purification->Properties Device_Fab Perovskite Solar Cell Fabrication Properties->Device_Fab Performance Device Performance Testing (J-V, IPCE) Device_Fab->Performance Mobility Hole Mobility Measurement (SCLC) Device_Fab->Mobility Analysis Data Analysis and Comparison Performance->Analysis Mobility->Analysis

Caption: Workflow for HTM synthesis and characterization.

References

Safety Operating Guide

Proper Disposal of 4-(2-Methoxyphenyl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to environmental regulations. 4-(2-Methoxyphenyl)aniline, a substituted aniline, requires careful handling due to the inherent hazards associated with this class of compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.

Immediate Safety and Handling Precautions

Key Hazards of Substituted Anilines:

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2]Oral, Dermal, Inhalation
Serious Eye Damage Can cause serious eye irritation or damage.Ocular
Skin Sensitization May cause an allergic skin reaction upon contact.Dermal
Germ Cell Mutagenicity Suspected of causing genetic defects.Inhalation, Dermal, Oral
Carcinogenicity Suspected of causing cancer.[1][2]Inhalation, Dermal, Oral
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Inhalation, Dermal, Oral
Aquatic Toxicity Toxic to aquatic life.Environmental Release

Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear chemical-resistant gloves. For anilines, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are not recommended for prolonged contact.[3]

  • Eye Protection: Chemical splash goggles are mandatory to prevent eye contact.

  • Lab Coat: A fully-buttoned lab coat should be worn to protect against skin contact.

  • Respiratory Protection: All work with this compound should be performed in a certified laboratory chemical fume hood.[3]

  • Designated Work Area: Confine all handling of this compound to a designated and clearly marked area within the laboratory. This area should be labeled with appropriate warnings, such as "WARNING: ANILINE DERIVATIVE WORK AREA – POTENTIAL TOXIN".[3]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

Small Spills (manageable within 10 minutes by trained personnel):

  • Alert colleagues in the immediate vicinity.

  • Wear appropriate PPE as described above.

  • Contain the spill using an inert, dry absorbent material such as vermiculite, dry sand, or earth.[3]

  • Carefully collect the absorbed material into a compatible and clearly labeled hazardous waste container. A polyethylene container is a suitable option.[3]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate the area thoroughly.

Large Spills:

  • Immediately evacuate the laboratory and alert others.

  • Secure the area to prevent re-entry.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency services immediately.[3]

Proper Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[3] All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Waste Containers: Use only compatible, leak-proof, and clearly labeled hazardous waste containers. Polyethylene containers are generally suitable for aniline waste.[3]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the approximate concentration and any other components in the waste stream.

  • Segregation: Do not mix this compound waste with other waste streams unless it is part of a documented and approved treatment protocol. Specifically, avoid mixing with strong oxidizing agents or strong acids.

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[2]

Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Experimental Protocol: Lab-Scale Chemical Treatment (for consideration and institutional approval)

While direct disposal through a certified waste management provider is the standard and recommended procedure, in some research contexts, chemical degradation of small quantities of aniline waste may be explored. The following is a conceptual protocol based on advanced oxidation processes (AOPs), such as Fenton's reagent, which have been shown to be effective in degrading aniline in wastewater.[4] This procedure should only be carried out by trained personnel in a controlled laboratory setting and with the explicit approval of the institution's EHS department.

Objective: To degrade this compound in an aqueous waste stream into less harmful byproducts.

Materials:

  • Aqueous waste containing this compound

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask) within a fume hood

Procedure:

  • Preparation:

    • Ensure all operations are conducted within a certified chemical fume hood.

    • Wear all required PPE.

    • Characterize the aniline concentration in the waste stream if possible.

  • pH Adjustment:

    • Transfer the aqueous aniline waste to the reaction vessel.

    • Slowly adjust the pH of the solution to approximately 3 by adding sulfuric acid dropwise while stirring.[4] This is the optimal pH for the Fenton reaction.

  • Fenton's Reagent Addition:

    • While stirring the acidified waste solution, add the required amount of ferrous sulfate. A common starting point is a molar ratio of Fe²⁺ to aniline.

    • Slowly add hydrogen peroxide to the solution. The amount of H₂O₂ will depend on the concentration of aniline. A common starting point is a molar ratio of H₂O₂ to aniline of 10:1 or higher.[4] Caution: The reaction is exothermic and may generate gas. Add H₂O₂ slowly to control the reaction rate.

  • Reaction:

    • Allow the reaction to proceed with continuous stirring for a set period (e.g., 60-90 minutes).[4] The reaction time may need to be optimized.

  • Neutralization and Precipitation:

    • After the reaction period, neutralize the solution to a pH of approximately 7 by slowly adding sodium hydroxide. This will precipitate the iron as iron hydroxide.

  • Waste Management of Treatment Byproducts:

    • Allow the iron hydroxide precipitate to settle.

    • The entire treated mixture, including the supernatant and the precipitate, must still be collected as hazardous waste.

    • Label the waste container clearly, indicating that it is the treated waste from the chemical degradation of this compound.

  • Final Disposal:

    • Arrange for the disposal of this treated hazardous waste through your institution's EHS department.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Disposal Decision Workflow for this compound start Start: Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes routine_disposal Routine Disposal: Collect in a labeled, compatible hazardous waste container. is_spill->routine_disposal No small_spill Small Spill: Absorb with inert material. Collect in hazardous waste container. spill_size->small_spill Small large_spill Large Spill: Evacuate and secure area. Call emergency services/EH&S. spill_size->large_spill Large store_waste Store waste container in a designated, secure, and well-ventilated area. small_spill->store_waste end End: Proper Disposal Arrange for pickup by EH&S or licensed contractor. large_spill->end routine_disposal->store_waste store_waste->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 4-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2-Methoxyphenyl)aniline

This guide provides critical safety, handling, and disposal information for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally related aromatic amines.[1][2][3] Adherence to these protocols is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before handling this chemical.[2][3]

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Acute Toxicity : Potentially harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin and Eye Irritation : May cause skin irritation and serious eye damage upon contact.[5]

  • Dermal Absorption : Aromatic amines can be readily absorbed through the skin, leading to systemic exposure.[3]

  • Organ Damage : Prolonged or repeated exposure may cause damage to organs, particularly the blood and liver.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[1][2] The following table summarizes the required PPE.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2] Always handle this chemical within a properly functioning fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[2][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions.[2][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step Procedure Key Considerations
1. Pre-Handling Preparation Conduct a thorough risk assessment for the planned experiment.[2]Ensure all necessary PPE is clean and readily available.[3] Clearly label the work area.
Ensure emergency equipment (safety shower, eyewash station, fire extinguisher) is accessible.[2]
2. Weighing and Aliquoting Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure.Avoid generating dust.[3][4]
3. Dissolving and Reactions When preparing solutions, add the solid to the solvent slowly to prevent splashing.Use appropriate glassware and set up the apparatus securely within the fume hood.[2]
4. Post-Handling Decontamination Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]Take off any contaminated clothing immediately and wash it before reuse.[5][9]
Wash hands thoroughly with soap and water after handling.[3][5]Do not eat, drink, or smoke in the laboratory.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol Regulatory Compliance
Chemical Waste Dispose of this compound and any solutions containing it as hazardous chemical waste.[3]Do not pour down the drain.[3][6]
Contaminated Materials Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated hazardous waste container.[3]
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.[10]Puncture the container to prevent reuse before disposal.[10]
Regulatory Adherence All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[5][12] If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear full PPE, including respiratory protection.[3] Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3][5] Collect the material in a sealed container for hazardous waste disposal.[10]

Workflow Diagrams

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end End: Proceed with work outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep Preparation & Risk Assessment weigh Weighing (in fume hood) prep->weigh dissolve Dissolving & Reaction weigh->dissolve decon Decontamination dissolve->decon collect_waste Collect Chemical Waste decon->collect_waste collect_solids Collect Contaminated Solids decon->collect_solids rinse_container Triple Rinse Empty Containers decon->rinse_container dispose Dispose as Hazardous Waste per Regulations collect_waste->dispose collect_solids->dispose rinse_container->dispose end End dispose->end start Start start->prep

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.